Sodium polystyrene sulfonate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-ethenylbenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3S/c1-2-7-3-5-8(6-4-7)12(9,10)11/h2-6H,1H2,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAGFQRLKWCCTQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
28210-41-5 | |
| Record name | Poly(4-styrenesulfonic acid) | |
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| URL | https://commonchemistry.cas.org/detail?cas_rn=28210-41-5 | |
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DSSTOX Substance ID |
DTXSID5045045 | |
| Record name | 4-Ethenylbenzenesulfonic acid | |
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Molecular Weight |
184.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
30% Aqueous solution: Amber liquid; [Alfa Aesar MSDS], Solid | |
| Record name | Polystyrene sulfonic acid | |
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| Record name | Polystyrene sulfonate | |
| Source | Human Metabolome Database (HMDB) | |
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Solubility |
2.59e-01 g/L | |
| Record name | Polystyrene sulfonate | |
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CAS No. |
98-70-4, 28210-41-5, 9080-79-9 | |
| Record name | 4-Styrenesulfonic acid | |
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| Record name | 4-Styrenesulfonic acid | |
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| Record name | Benzenesulfonic acid, 4-ethenyl-, homopolymer | |
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| Record name | Benzenesulfonic acid, ethenyl-, homopolymer, sodium salt | |
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| Record name | 4-Ethenylbenzenesulfonic acid | |
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| Record name | Benzenesulfonic acid, ethenyl-, homopolymer, sodium salt | |
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| Record name | 4-ethenylbenzenesulfonic acid | |
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| Record name | 4-STYRENESULFONIC ACID | |
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| Record name | Polystyrene sulfonate | |
| Source | Human Metabolome Database (HMDB) | |
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Synthesis and Polymerization Methodologies for Sodium Polystyrene Sulfonate
Conventional Sulfonation Routes of Polystyrene
The most established method for producing sodium polystyrene sulfonate is through the post-polymerization sulfonation of polystyrene. This process involves introducing sulfonic acid groups (-SO₃H) onto the phenyl rings of the polystyrene backbone, which are subsequently neutralized to the sodium salt. These methods are broadly categorized as "hard" or "soft," depending on the reactivity of the sulfonating agent and the reaction conditions. acs.org
"Hard" Sulfonation Techniques and Associated Side Reactions
"Hard" sulfonation employs strong sulfonating agents and rigorous conditions to achieve a high degree of sulfonation, often exceeding 90%. acs.orgresearchgate.net Common reagents include fuming sulfuric acid and chlorosulfonic acid. acs.orgacs.org While effective in introducing a high density of functional groups, these harsh conditions can lead to several undesirable side reactions that compromise the structural integrity of the polymer.
Key side reactions include:
Oxidation: The strong oxidizing nature of the reagents can lead to the degradation of the polymer backbone. acs.org
Chain Scission: The polymer chains can be cleaved, resulting in a lower molecular weight and altered mechanical properties. acs.orgacs.org
Sulfone Cross-linking: A significant side reaction is the formation of sulfone bridges (-SO₂-) between adjacent polymer chains. acs.orgcore.ac.uk This occurs when a sulfonic acid group on one chain reacts with an un-sulfonated phenyl ring on another, creating a cross-linked, and often insoluble, material. acs.orggeneesmiddeleninformatiebank.nl This is particularly problematic when excess sulfonating agent is used. acs.org
These defects can lead to a final product with a dark color, reduced solubility, and inconsistent performance characteristics. core.ac.uk
"Soft" Sulfonation Approaches and Defect Control
To mitigate the issues associated with hard sulfonation, "soft" sulfonation methods have been developed. These approaches utilize milder reagents or carefully controlled reaction conditions to minimize side reactions while achieving a desired degree of sulfonation. acs.org
A widely used soft method involves using acetyl sulfate (B86663) as the sulfonating agent. scielo.br Acetyl sulfate is typically prepared in situ by reacting sulfuric acid with acetic anhydride (B1165640) in a solvent like dichloroethane. scielo.br This method allows for the generation of random ionic functionalities along the polymer chain with significantly less degradation or cross-linking. scielo.br The level of sulfonation can be controlled by adjusting the ratio of acetyl sulfate to polystyrene. scielo.br
Other strategies for defect control include:
Temperature Control: Carefully managing the reaction temperature when using concentrated sulfuric acid can balance the rate of sulfonation against the rate of side reactions, combining the benefits of both hard and soft methods. acs.org
Use of Swelling Agents: For heterogeneous sulfonation of polystyrene particles, swelling agents like 1,2-dichloroethane (B1671644) (DCE) are used to facilitate the penetration of the sulfonating agent into the hydrophobic polymer, allowing for more uniform sulfonation under milder conditions. mdpi.com
Novel Reagents: Recent research has explored the use of sulfonic acid-based ionic liquids, such as 1,3-disulfonic acid imidazolium (B1220033) chloride ([Dsim]Cl), as sulfonating agents. acs.org This reagent allows for stoichiometric control, effectively sulfonating polystyrene with minimal defects and high regioselectivity for the para position, avoiding the need for a large excess of the sulfonating agent. acs.org
| Method Type | Sulfonating Agent(s) | Typical Conditions | Advantages | Common Side Reactions/Defects |
|---|---|---|---|---|
| "Hard" Sulfonation | Fuming Sulfuric Acid, Chlorosulfonic Acid | High temperatures, excess agent | High degree of sulfonation (>90%) acs.org | Sulfone cross-linking, chain scission, oxidation acs.orgacs.org |
| "Soft" Sulfonation | Acetyl Sulfate (from Sulfuric Acid + Acetic Anhydride) | Low temperatures (e.g., 0°C to room temp.) in a solvent (e.g., dichloroethane) scielo.br | Minimal degradation and cross-linking, controllable sulfonation level scielo.br | Lower reaction rates, requires solvent handling |
| "Soft" Sulfonation | Concentrated Sulfuric Acid with Swelling Agent (e.g., DCE) | Moderate temperatures (e.g., 80°C) mdpi.com | Accelerates reaction and improves sulfonation uniformity for solid PS mdpi.com | Potential for side reactions if temperature is too high mdpi.com |
| "Soft" Sulfonation (Ionic Liquid) | 1,3-disulfonic acid imidazolium chloride ([Dsim]Cl) | Mild temperatures, stoichiometric ratio of agent to monomer acs.org | High yield, minimal defects, high regioselectivity, controllable sulfonation acs.org | Newer technology, reagent availability |
Cross-linking Strategies during Sulfonation
Cross-linking is a critical aspect of producing this compound resins, as it imparts insolubility and mechanical stability. Cross-linking can be achieved either before or during the sulfonation process.
The most common industrial method involves copolymerizing styrene (B11656) with a cross-linking agent, typically divinylbenzene (B73037) (DVB), to form insoluble beads. mdpi.comgoogle.com These pre-cross-linked beads are then sulfonated. mdpi.comgoogle.com The dense, hydrophobic nature of these particles makes sulfonation challenging, often requiring a swelling agent to allow the sulfonating reagent to penetrate the polymer matrix. mdpi.com
Alternatively, cross-linking can be introduced simultaneously with sulfonation. This can be an unintended consequence of "hard" sulfonation, which forms sulfone bridges. core.ac.uk However, controlled methods also exist. For instance, a Friedel–Crafts reaction can be employed using a cross-linker like formaldehyde (B43269) dimethyl acetal, which forms methylene (B1212753) bridges between the aryl rings of the polymer chains. rsc.org Another approach involves using specific aryl compounds with at least two –CH₂X radicals (where X is hydroxyl or a halogen) as cross-linking reagents within the sulfonating solution. google.com
Controlled Radical Polymerization for this compound
An alternative and more precise route to synthesizing this compound involves the direct polymerization of the sodium 4-styrenesulfonate monomer. This approach avoids the harsh post-polymerization modification steps and the associated side reactions, resulting in a "perfectly" sulfonated polymer with a well-defined structure. acs.org Controlled radical polymerization (CRP) techniques are particularly suited for this purpose, as they allow for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity, Đ), and high chain-end fidelity. researchgate.netwikipedia.org
Reversible-Deactivation Radical Polymerization (RDRP) Syntheses
Reversible-deactivation radical polymerization (RDRP) is a class of polymerizations where propagating radicals are reversibly converted into dormant species, minimizing irreversible termination reactions. wikipedia.org This allows for polymer chains to grow more uniformly. Several RDRP methods have been successfully applied to the polymerization of sodium 4-styrenesulfonate.
One prominent RDRP technique is Atom Transfer Radical Polymerization (ATRP) . ATRP has been used to synthesize this compound in aqueous media. acs.orgresearchgate.net The process typically involves a transition metal complex (e.g., a copper-ligand complex) that mediates a reversible halogen atom transfer, controlling the concentration of active radical species. d-nb.info By adjusting reaction parameters such as pH, co-solvents (e.g., methanol), and salt concentration, a wide range of molecular weights (from 20,000 to 400,000 g·mol⁻¹) with low dispersities (Đ < 1.3) can be achieved. researchgate.net
Another RDRP method is Nitroxide-Mediated Polymerization (NMP) , which uses stable nitroxide radicals (like TEMPO) to reversibly trap the growing polymer chains, has also been employed for the direct polymerization of sodium styrene sulfonate. researchgate.net
Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile CRP method that offers excellent control over the polymerization of a wide range of monomers, including sodium 4-styrenesulfonate. researchgate.netmdpi.com The RAFT process is controlled by a chain transfer agent, typically a thiocarbonylthio compound. wikipedia.org This agent mediates the exchange between active (propagating) and dormant polymer chains, leading to a controlled polymerization.
RAFT has been successfully used to prepare well-defined this compound with low dispersity values. nih.gov The polymerization can be conducted in aqueous solutions at moderate temperatures. nih.gov This technique is robust and allows for the synthesis of complex architectures, such as block copolymers, by sequentially adding different monomers. researchgate.netresearchgate.net For example, a library of heparin-mimetic copolymers has been prepared from sulfonated monomers, including sodium 4-styrene sulfonate, using RAFT polymerization. researchgate.net
| Polymerization Method | Key Reagents | Typical Conditions | Resulting Polymer Characteristics |
|---|---|---|---|
| ATRP (RDRP) | Monomer: Sodium 4-styrenesulfonate Initiator: e.g., Sodium 4-bromomethylbenzoate Catalyst System: e.g., CuBr/Bpy | Aqueous or water/methanol (B129727) mixtures, ambient to moderate temperatures (e.g., 20-60°C) researchgate.netd-nb.info | Controlled molecular weight (e.g., 20-400 kDa), low dispersity (Đ ≈ 1.05–1.3), high end-group fidelity researchgate.net |
| NMP (RDRP) | Monomer: Sodium 4-styrenesulfonate Mediator: e.g., TEMPO | Water/ethylene glycol mixture researchgate.net | Well-defined polymers with controlled molecular weight |
| RAFT | Monomer: Sodium 4-styrenesulfonate Initiator: e.g., AIBN Chain Transfer Agent (CTA): e.g., Trithiocarbonate or Dithiobenzoate compounds | Aqueous solution, moderate temperatures (e.g., 70°C) nih.gov | Predetermined molecular weight, narrow molecular weight distribution (Đ < 1.11 reported for similar systems), suitable for block copolymer synthesis nih.govresearchgate.net |
Atom Transfer Radical Polymerization (ATRP) of Protected Styrene Sulfonates
Atom Transfer Radical Polymerization (ATRP) presents a robust method for synthesizing well-defined polymers, but the direct polymerization of ionic monomers like sodium styrene sulfonate can be challenging due to the sulfonic acid group's interaction with the ATRP catalyst. nih.govresearchgate.net To circumvent this, a common and effective strategy is the ATRP of a protected styrene sulfonate monomer, followed by a deprotection step to yield the final sulfonated polymer. nih.govaston.ac.uk
This approach allows the polymerization to be carried out in common organic solvents, which is particularly advantageous for creating block copolymers with segments of differing polarities. aston.ac.uk Various protected monomers have been utilized, including alkyl esters such as neopentyl p-styrene sulfonate (NSS) and p-phenyl styrenesulfonate. nih.govaston.ac.uk
The ATRP of these protected monomers is typically conducted using a copper-based catalyst system, such as CuBr paired with a ligand like bipyridine (bpy) or pentamethyldiethylenetriamine (PMDETA), and an initiator like 1-phenylethyl bromide (1-PEBr). nih.govnih.gov The choice of solvent, such as diphenyl ether (DPE) or dimethylformamide (DMF), can influence the reaction yield and control over the polymer's molecular weight and dispersity. nih.govnih.gov For instance, studies have shown that using a CuBr/PMDETA catalyst system in DPE can lead to higher yields and lower polydispersity index (PDI) values compared to other combinations. nih.govnih.gov After polymerization, the protecting groups are removed, typically through chemical or thermal treatment, to reveal the sulfonic acid groups. nih.govaston.ac.uk This two-step process facilitates the synthesis of well-defined homopolymers and copolymers with controlled architectures. researchgate.net
Emulsion Polymerization Techniques for Cross-linked Polystyrene Sulfonate Particles
Emulsion polymerization is a widely used technique for producing cross-linked this compound particles, often in the form of nanoparticles or beads. acs.orgacs.org These particles have significant applications, particularly as ion-exchange resins. acs.org The synthesis involves the copolymerization of a styrene monomer, a cross-linking agent, and an ionic comonomer that also acts as an emulsifier.
Divinylbenzene (DVB) is the most common cross-linking agent, creating a three-dimensional polymer network. acs.orgresearchgate.net Sodium styrene sulfonate (NaSS) itself is frequently used as a comonomer that imparts ionic character to the particle surface, enhancing colloidal stability and eliminating the need for a separate emulsifier (emulsifier-free synthesis). acs.orgacs.org The concentration of both DVB and NaSS in the reaction feed are critical parameters that control the final properties of the particles.
Research has demonstrated that increasing the concentration of the cross-linker (DVB) tends to increase the average particle diameter. researchgate.net Conversely, increasing the amount of the emulsifying comonomer (NaSS) leads to a higher ion exchange capacity (IEC) for the resulting particles. acs.orgresearchgate.net For example, by varying the NaSS content from 4 to 28 wt%, the IEC of the cross-linked particles was increased from 0.05 to 2.2 meq/g. acs.orgresearchgate.net This methodology allows for the synthesis of particles with tailored sizes and functionalities. Emulsion polymerization can produce polystyrene nanoparticles with diameters in the range of 40-60 nm, while emulsifier-free methods typically yield slightly larger particles of 80-90 nm. acs.orgacs.org
An alternative approach involves the emulsion polymerization of a protected monomer, such as 4-styrene sulfonic acid ethyl ester, with DVB, followed by saponification to convert the ester groups into sulfonic acid groups. mdpi.comresearchgate.net
Functionalization of Polystyrene Sulfonate and Related Copolymers
The properties of this compound can be further tailored for specific applications through functionalization, either by grafting molecules onto its surface or by copolymerizing it with other monomers.
Surface functionalization by grafting polymers from or onto a substrate can dramatically alter its surface properties. This compound (pNaSS) has been successfully grafted onto a variety of surfaces, including metals like titanium and polymers such as poly(ε-caprolactone) (PCL), to enhance their biocompatibility and other characteristics. nih.govnih.gov
A prevalent "grafting-from" method is surface-initiated ATRP (SI-ATRP). nih.govaip.org This process typically involves a two-step procedure: first, an ATRP initiator is immobilized on the substrate surface, and second, the NaSS monomers are polymerized directly from the surface, creating a dense layer of grafted polymer chains. aip.orgaip.org This technique has been used to create smooth, uniform pNaSS films on titanium and silicon substrates. aip.orgaip.org
Other grafting methods include using ozonation to create peroxide-initiating groups on a polymer surface, followed by radical graft polymerization. nih.gov A novel approach for grafting onto titanium involves using a bio-adhesive anchor molecule, such as a modified dopamine, to link pre-synthesized, architecture-controlled pNaSS chains to the surface. researchgate.netnih.gov This "grafting-to" method combines reversible addition-fragmentation chain transfer (RAFT) polymerization to create the polymer, followed by attachment to the dopamine-functionalized surface. nih.gov These functionalization techniques can create surfaces with specific charge structures that modulate the adsorption of proteins and enhance cellular interactions. nih.gov
Copolymerization is a versatile strategy to create materials that combine the properties of this compound with those of other polymers, resulting in tailored characteristics. NaSS can be copolymerized with a range of monomers using various polymerization techniques.
For example, free radical polymerization has been used to synthesize copolymers of NaSS with monomers like acrylamide (B121943) (AAm) and chloromethylstyrene (CMS). researchgate.net These copolymers can then undergo post-polymerization modification; for instance, the acrylamide units can be converted to vinylamine, and the chloromethylstyrene units can be N-alkylated to introduce primary amine groups, resulting in polyampholytic copolymers. researchgate.net
Copolymerization of NaSS with hydrophobic monomers like styrene can produce amphiphilic copolymers. mdpi.com These have been used as templates for the synthesis of other materials, such as PEDOT:P(SS-co-St) particles for heat-shielding applications. mdpi.com To achieve better control over the copolymer structure, protected styrene sulfonate monomers can be copolymerized with styrene via ATRP, followed by deprotection. tandfonline.com This method allows for the synthesis of well-defined block copolymers. mdpi.com Additionally, copolymerization with N-substituted maleimide (B117702) monomers via radical polymerization has been explored to enhance properties like dispersibility for carbon nanotubes. google.com
Control of Molecular Weight and Dispersity in this compound Synthesis
Controlling the molecular weight (Mn) and polydispersity index (PDI or Ð) is crucial for tailoring the physical and chemical properties of NaPSS for specific applications. While conventional free radical polymerization often results in polymers with high PDI values (typically greater than 2), several advanced methods have been developed to synthesize NaSS polymers with well-defined chain lengths and narrow molecular weight distributions (low PDI). mdpi.comresearchgate.net
Reversible-deactivation radical polymerization (RDRP) techniques are highly effective for this purpose. researchgate.netresearchgate.net Atom Transfer Radical Polymerization (ATRP) has been shown to produce NaPSS with very low PDI values, as low as 1.02, and high molecular weights, up to 900,000 g/mol . morressier.com Similarly, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is well-established for producing NaPSS with dispersity values around 1.1. nih.gov
In these controlled polymerizations, reaction parameters play a significant role. For aqueous RDRP, factors such as pH, sodium chloride concentration, and the use of a methanol cosolvent can be varied to control the molecular weight across a broad range (e.g., 20,000 to 400,000 g·mol⁻¹) while maintaining low dispersity (Ð ≈ 1.05–1.3). researchgate.net
Interestingly, even inexpensive free radical polymerization can be adapted to achieve good control. By using a water/N,N-dimethylformamide (DMF) solvent mixture, the dispersity of NaPSS initiated by benzoyl peroxide can be significantly reduced. mdpi.com As the proportion of DMF in the solvent mixture increases, the PDI decreases, reaching values as low as 1.15. This effect is attributed to a "solubility controlled" mechanism, where the growing polymer chain precipitates at a thermodynamic limiting molecular weight. mdpi.com The use of chain transfer agents, such as α-MSD, in conventional free radical copolymerization of styrene and maleimide derivatives has also proven effective for regulating molecular weight. mdpi.com
Table 1: Comparison of Polymerization Methods for this compound (NaPSS) Synthesis
| Polymerization Method | Key Features | Typical Polydispersity Index (PDI/Ð) | Molecular Weight (Mn) Control | Reference |
|---|---|---|---|---|
| Atom Transfer Radical Polymerization (ATRP) | Uses protected monomers; allows for block copolymers. | 1.02 - 1.3 | High, controlled by monomer/initiator ratio and conditions. | researchgate.netmorressier.com |
| Reversible Addition-Fragmentation Chain Transfer (RAFT) | Well-established for aqueous conditions; uses a chain transfer agent. | ~1.1 | Good, allows for targeted molecular weights. | nih.gov |
| "Solubility Controlled" Free Radical Polymerization | Inexpensive initiator (BPO); uses Water/DMF solvent mixture. | 1.15 - 1.85 | Fair, controlled by solvent ratio and solubility limits. | mdpi.com |
| Emulsion Polymerization | Produces cross-linked particles/beads. | Not typically reported for linear chains. | Particle size controlled by cross-linker/emulsifier concentration. | acs.orgresearchgate.net |
Structural Characterization and Morphological Analysis of Sodium Polystyrene Sulfonate
Spectroscopic Analysis of Sodium Polystyrene Sulfonate
Spectroscopic methods are instrumental in probing the molecular structure of SPS. Techniques such as Fourier Transform Infrared (FTIR) spectroscopy, Raman spectroscopy, and UV-Vis spectrometry each offer unique information about the chemical bonding, molecular vibrations, and electronic transitions within the polymer.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is a powerful tool for identifying the functional groups present in this compound. The introduction of the sulfonate group onto the polystyrene backbone results in characteristic absorption bands. A notable band appears around 3450 cm⁻¹, which is attributed to the hydrogen-bonded -OH group of the sulfonic acid. researchgate.net The successful sulfonation is further confirmed by the emergence of distinct peaks at approximately 1176, 1129, and 1035 cm⁻¹. researchgate.net
Other important vibrations include those related to the aromatic ring and the polymer backbone. For instance, peaks in the range of 1607 to 1263 cm⁻¹ can be associated with the stretching of C=C bonds and bending vibrations of methyl or methylene (B1212753) groups. mdpi.com The out-of-plane bending vibration of C-H bonds on the benzene (B151609) ring is indicated by absorption peaks around 825 and 671 cm⁻¹. mdpi.com The symmetric and asymmetric vibrations of the SO₃ group are represented by peaks near 1397 and 1510 cm⁻¹, respectively, while a peak at 642 cm⁻¹ can indicate the C-H stretching vibration. nih.gov
Table 1: Characteristic FTIR Peaks of this compound
| Wavenumber (cm⁻¹) | Assignment | Reference |
|---|---|---|
| ~3450 | Hydrogen-bonded -OH of sulfonic acid group | researchgate.net |
| ~1510 | Asymmetric vibration of SO₃ group | nih.gov |
| ~1397 | Symmetric vibration of SO₃ group | nih.gov |
| 1176, 1129, 1035 | Characteristic bands of sulfonation | researchgate.net |
| 1008, 1036 | Sulfonate group | nih.gov |
| 825, 671 | C-H out-of-plane bending on benzene ring | mdpi.com |
| ~642 | C-H stretching vibration | nih.gov |
Raman Spectroscopy for Structural Insights
Raman spectroscopy provides complementary information to FTIR, offering insights into the molecular structure of sulfonated polystyrene resins. researchgate.net It is particularly useful for analyzing these resins in their hydrated state. researchgate.net Key molecular vibrations characteristic of sulfonates and their undissociated acids can be identified. researchgate.net For instance, a peak at 1002 cm⁻¹ can be attributed to the sulfonate group. researchgate.net Studies have used Raman spectroscopy to quantitatively determine the degree of dissociation of the sulfonic acid groups as a function of their concentration. researchgate.net The technique can also detect changes in the polymer structure upon interaction with other molecules. nih.gov
UV-Vis Spectrometry for Electronic Structure Analysis
UV-Vis spectrometry is employed to study the electronic structure of this compound and its interactions in solution. The absorption spectra of SPS can reveal changes in its conformation in the presence of other substances, such as ionic liquids. researchgate.net These changes can affect the electronic transitions within the polymer, leading to shifts in the absorption peaks. researchgate.net For example, the interaction between SPS and certain ionic liquids can cause a decrease in the absorption intensity, indicating a change in the polymer's conformation. researchgate.net The maximum absorption wavelengths for various drugs that may interact with SPS have also been determined using UV-Vis spectroscopy to facilitate quantitative analysis of their adsorption onto the polymer. jst.go.jp Furthermore, UV-Vis spectrophotometry has been used to examine the dispersion of single-walled carbon nanotubes by this compound, indicating the stability of the suspension. mdpi.com
Microscopic and Nanoscopic Characterization
Microscopic and nanoscopic techniques are essential for visualizing the morphology and structure of this compound at different scales. Scanning electron microscopy (SEM) reveals details about particle shape and size, while ellipsometry is used to characterize thin films and interfacial layers.
Scanning Electron Microscopy (SEM) for Particle Morphology and Size Distribution
Scanning electron microscopy (SEM) is a critical tool for examining the surface morphology and particle size of this compound. SEM images have shown that the morphology of SPS can vary significantly depending on factors such as the degree of sulfonation and the presence of other components. nih.gov For instance, at low sulfonation levels (1.1 and 2.4 mol%), SPS can form sphere-shaped aggregates with average sizes of 90 nm and 77 nm, respectively. nih.gov As the sulfonate content increases to 4.6 mol% and 10.8 mol%, these aggregates become smaller (20-30 nm) and pack closely together, creating a rough surface with small pores. nih.gov At even higher sulfonation (15.6 mol%), the surface becomes smoother, and flat films are formed. nih.gov
SEM analysis has also been used to characterize the morphology of SPS microspheres prepared for specific applications, revealing information about their shape regularity and pore distribution. google.com In other studies, SEM has been used to observe the morphology of SPS in different environments, such as in the presence of oil, where the structure can become more complex than simple spherical particles. dntb.gov.ua Furthermore, SEM has been employed to visualize the distribution of SPS particles within composite membranes. mdpi.com
Ellipsometry for Thin Film and Interfacial Layer Structure
Ellipsometry is a highly sensitive optical technique used to determine the thickness and refractive index of thin films. nih.gov It is particularly valuable for studying the adsorption of polymers like polystyrene onto surfaces from solution. nih.gov Ellipsometry allows for in-situ measurements, providing information about the swollen polymer film at the solid-solution interface. nih.gov Studies on polystyrene have shown that the thickness of the adsorbed layer can increase with solution concentration, eventually reaching a plateau. nih.gov
This technique is also crucial for characterizing the interfacial layers in more complex systems. For example, in organic light-emitting diode (OLED) devices, where polymers like poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) are used as a hole transport layer, spectroscopic ellipsometry can determine the thickness of the layer and provide insights into the degree of intermixing at the interfaces. mdpi.com Ellipsometry is a powerful, non-destructive method for characterizing thin films and surfaces, capable of measuring film thicknesses with sub-nanometer resolution in some cases. mdpi.comoplanchina.com
Vibrational Sum-Frequency Generation (SFG) for Interfacial Molecular Structure
Vibrational Sum-Frequency Generation (SFG) spectroscopy is a powerful surface-specific technique used to investigate the molecular structure of interfaces. researchgate.netnih.gov This method provides information on the orientation and ordering of molecules at an interface by probing their vibrational signatures. researchgate.netnih.gov For this compound (PSSNa), SFG has been instrumental in understanding its behavior at various interfaces, such as air-water and solid surfaces.
Studies using SFG have revealed that at the air-water interface, PSSNa exhibits significant surface activity, which can be influenced by the addition of salts like calcium chloride (CaCl₂). nih.govacs.org In the absence of added salt, the neat polyelectrolyte shows little surface activity at low concentrations. rsc.org However, the presence of other surface-active molecules can induce its adsorption to the interface. rsc.org
The SFG spectra of PSSNa show distinct vibrational bands corresponding to different parts of the molecule. For instance, C-H stretching vibrations are observed in the 2800–3070 cm⁻¹ region. nih.gov Specific bands can be attributed to:
2850 cm⁻¹ : CH₂ symmetric stretching vibrations nih.gov
2915-2920 cm⁻¹ : CH₂ antisymmetric stretching vibrations researchgate.netnih.gov
3060 cm⁻¹ : Aromatic C-H stretching vibrations from the phenyl ring researchgate.netnih.govrsc.org
The orientation of the phenyl rings of PSSNa at an interface can be determined by analyzing the SFG spectra. researchgate.net For spin-coated PSSNa films, the orientation of the phenyl rings has been investigated, providing insights into the surface structure of this widely used polymer. researchgate.net
Furthermore, SFG has been used to study the interaction of PSSNa with other molecules at interfaces. For example, in mixtures with cationic surfactants, SFG data indicates the formation and adsorption of surfactant/polyelectrolyte complexes at the air-water interface. rsc.org The intensity of the SFG signal from interfacial water molecules can also provide information about the net charge at the interface. nih.govacs.org For instance, the presence of PSS polyanions at the air-water interface leads to electric-field-induced contributions to the SFG spectra of interfacial water. nih.govacs.org
Polymer Conformation and Solution Behavior
The conformation of this compound in solution is highly dependent on factors such as ionic strength, polymer concentration, and molecular weight. researchgate.netoptica.org These factors dictate the polymer's behavior, influencing its hydrodynamic and viscoelastic properties.
The viscoelastic properties of this compound (NaPSS) solutions, characterized by the elastic modulus (G') and viscous modulus (G''), are significantly influenced by polymer concentration and molecular weight. optica.orgnih.govspiedigitallibrary.org Microrheology techniques, such as optical tweezers and diffusing wave spectroscopy (DWS), have been employed to probe these properties at a microscopic level. nih.govspiedigitallibrary.orgaip.org
Studies using oscillatory optical tweezers have investigated the microrheological properties of NaPSS solutions across a range of concentrations. optica.orgnih.gov These studies reveal structural changes as the polymer concentration increases from dilute to semi-dilute regimes. optica.org The experimental data can be interpreted using models like the Maxwell and Rouse models, which describe transient network characteristics and micelle formation in different concentration regimes. optica.orgnih.gov
Diffusing wave spectroscopy has also been used to characterize the viscoelasticity of NaPSS solutions. spiedigitallibrary.org Research has shown that for a given concentration, both the elastic and viscous moduli, as well as the polymer disentanglement time, increase with increasing molecular weight. spiedigitallibrary.org Furthermore, at a constant molecular weight, the viscous modulus and disentanglement time increase with molecular concentration, while the elastic modulus shows less sensitivity. spiedigitallibrary.org The inclusion of branches in the polymer structure can dramatically affect rheological properties, increasing viscoelasticity due to additional interpolymer entanglements. aip.org
The table below summarizes findings on the viscoelastic properties of NaPSS solutions:
| Technique | Molecular Weight (kDa) | Concentration Range | Key Findings |
| Oscillatory Optical Tweezers | 70 | 0.001 mM to 10 mM | Reveals structural changes from dilute to semi-dilute regimes. optica.orgnih.gov |
| Diffusing Wave Spectroscopy | 70 and 200 | 10⁻⁴ M to 10⁻³ M | G', G'', and disentanglement time increase with molecular weight. spiedigitallibrary.org |
| Steady Shear Rheology | Varied | Semidilute, salt-free | Specific viscosity scales with the degree of polymerization as ηsp ∝ N1.24±0.08. d-nb.info |
This compound (PSS) exhibits notable surface activity, a behavior influenced by its molecular structure and the surrounding environment. nih.govacs.orgresearchgate.net The partial hydrophobicity of the PSS backbone, potentially arising from incomplete sulfonation during synthesis, is a key contributor to its surface activity. nih.govacs.orgresearchgate.net
At the air-water interface, PSS can form a layered structure. It is proposed that the hydrophobic segments of the polymer chain orient themselves directly at the interface in loops, while the hydrophilic, sulfonated portions extend into the aqueous subphase as tails. nih.govacs.org The addition of counterions, such as Ca²⁺, can significantly alter this interfacial assembly. The condensation of these ions onto the PSS chain leads to a collapse of the tails and the potential formation of intermolecular bridges, which in turn enhances the surface excess of the polymer. nih.govacs.org
Neutron reflectivity studies have provided detailed profiles of PSS at the air-water interface, revealing a dense layer at the surface followed by a more diffuse layer extending into the bulk solution. osti.gov The amount of adsorbed polymer increases with both salt concentration and molecular weight. osti.gov
The interaction of PSS with other molecules, such as surfactants, further modifies its interfacial behavior. In mixtures with cationic surfactants like cetyltrimethylammonium bromide (CTAB), PSS forms complexes that are more surface-active than the individual components. rsc.orgresearchgate.net SFG spectroscopy has been used to confirm the presence of these complexes at the air-water interface. rsc.org The assembly of PSS can also be observed at solid-liquid interfaces, such as on the surface of single-walled carbon nanotubes, where it can adopt a spherically collapsed conformation. mdpi.com
The conformation of this compound (NaPSS) in aqueous solutions is highly sensitive to the ionic strength of the medium. researchgate.net In salt-free or low ionic strength solutions, the electrostatic repulsion between the negatively charged sulfonate groups along the polymer backbone leads to a highly extended, rod-like conformation. researchgate.netaip.org As the ionic strength increases with the addition of salt (e.g., NaCl), the charges on the polymer chain are screened by the counterions. researchgate.net This screening effect diminishes the intramolecular repulsion, causing the polymer chain to transition from a rigid rod to a more flexible coil, and eventually to a globular conformation at very high salt concentrations. researchgate.net
Fluorescence correlation spectroscopy (FCS) has been employed to study the conformation of single PSS chains at extreme dilution. aip.orgaip.org These studies have provided direct evidence for the contraction and re-expansion of individual polymer chains upon the addition of counterions of different valencies. aip.org For example, the addition of monovalent (Cs⁺), divalent (Ca²⁺), and trivalent (La³⁺) ions can induce chain contraction. aip.org
The table below summarizes the conformational changes of NaPSS in response to varying ionic strengths, as determined by different experimental techniques.
| Technique | Condition | Observed Conformation |
| Viscometry and Light Scattering | Increasing ionic strength | Rigid rod → Coil → Globular researchgate.net |
| Fluorescence Correlation Spectroscopy | Addition of Cs⁺, Ca²⁺, La³⁺ | Chain contraction and re-expansion aip.org |
| Small Angle Neutron Scattering (SANS) | Increasing added salt concentration | Chain size monotonically decreases polyelectrolyte.scienceresearchgate.net |
| Force Measurements (AFM) | Physisorbed on a surface | Brush-like conformation that swells and shrinks with salt concentration acs.org |
It is important to note that even in salt-free solutions, where a rod-like conformation is expected, some studies using techniques like NMR have suggested a swelled coil conformation, indicating the complexity of the system. aip.org Furthermore, studies on PSS layers physisorbed onto surfaces have shown a brush-like conformation, where the layer thickness reversibly swells and shrinks with changes in the salt concentration. acs.org
Cross-linking Density and its Influence on Polystyrene Sulfonate Structure
The introduction of cross-links into the polystyrene sulfonate structure significantly impacts its physical and chemical properties. The cross-linking agent, commonly divinylbenzene (B73037) (DVB), creates a three-dimensional network, influencing particle size, ion exchange capacity, and swelling behavior. researchgate.netacs.org
Studies have shown that the average particle diameter of cross-linked polystyrene sulfonate nanoparticles can increase with a higher concentration of DVB in the feed during emulsion polymerization. researchgate.netacs.org However, there are also reports suggesting that increasing cross-linking density can lead to a decrease in particle size, indicating that the effect can be dependent on the specific synthesis conditions. researchgate.net
The degree of sulfonation and, consequently, the ion exchange capacity (IEC) are also affected by the cross-linking density. A higher degree of cross-linking can hinder the sulfonation process, resulting in a lower sulfur content and reduced IEC. researchgate.net For instance, in one study, a hyper-cross-linked polymer with the highest cross-linking density exhibited a sulfur content approximately two times lower than that of a polymer with a lower cross-linking density. researchgate.net Conversely, increasing the content of the sulfonated monomer (sodium styrene (B11656) sulfonate) in the feed can lead to a higher IEC. researchgate.netacs.org
The presence of cross-linking also affects the thermal properties and water uptake of the material. Cross-linked poly(styrenesulfonic acid) membranes are being explored for applications such as proton exchange membranes in fuel cells, where a high density of sulfonic acid groups is desirable for high proton conductivity. acs.org The synthesis of such membranes often involves the polymerization of a monomer with a protected sulfonic acid group, followed by deprotection, to achieve a high and homogeneous sulfonation level within the cross-linked structure. acs.org
The table below presents data on the influence of cross-linking and sulfonation on the properties of polystyrene sulfonate.
| Parameter Varied | Effect on Property |
| Increasing DVB concentration | Increased average particle diameter researchgate.netacs.org |
| Increasing cross-linking density | Decreased efficiency of post-synthetic sulfonation researchgate.net |
| Increasing sodium styrene sulfonate content | Increased ion exchange capacity researchgate.netacs.org |
X-ray Diffraction (XRD) for Crystalline and Amorphous Domains
X-ray diffraction (XRD) is a fundamental technique for characterizing the solid-state structure of materials, including polymers like this compound (sPS). researchgate.netscitepress.orgresearchgate.net XRD patterns provide insights into the arrangement of polymer chains, distinguishing between ordered crystalline domains and disordered amorphous regions. drawellanalytical.com
For polystyrene and its sulfonated derivatives, XRD analysis typically reveals a predominantly amorphous nature. researchgate.netscitepress.orgresearchgate.net Pure polystyrene exhibits a broad diffraction peak, often referred to as an amorphous halo, which is characteristic of materials lacking long-range order. researchgate.netdrawellanalytical.com The position of this broad peak provides information about the average distance between neighboring polymer chains. drawellanalytical.com
When polystyrene is sulfonated, the resulting sPS also generally shows an amorphous pattern. researchgate.netscitepress.orgresearchgate.net However, some studies have observed the appearance of small, broad peaks in the XRD patterns of sPS that are not present in the non-sulfonated polymer. researchgate.net For example, a peak at a 2θ angle of around 9.3° has been attributed to the presence of sulfur, and it has been suggested that a degree of crystallinity can arise from the association of the sulfonated polystyrene chains. researchgate.net
The blending of sPS with other polymers and the subsequent analysis by XRD can provide information about the compatibility and structure of the blend. scitepress.orgresearchgate.net In blends of sPS with maleated natural rubber, for instance, the XRD diffractogram shows features characteristic of both the amorphous sPS and the other components of the blend. scitepress.orgresearchgate.net The intensity of the diffraction peaks can be used to assess the degree of interaction and the resulting crystallinity of the blend. scitepress.orgresearchgate.net
The table below summarizes the typical XRD features of polystyrene and its sulfonated form.
| Material | Typical XRD Features | Interpretation |
| Polystyrene (PS) | Broad amorphous halo (e.g., at 2θ ≈ 20.44°) researchgate.net | Amorphous structure researchgate.netscitepress.orgresearchgate.net |
| Sulfonated Polystyrene (sPS) | Broad amorphous halo (e.g., at 2θ ≈ 19.4°) scitepress.orgresearchgate.net and sometimes small, broad peaks (e.g., at 2θ ≈ 9.3°) researchgate.net | Predominantly amorphous, with potential for some short-range order due to sulfonate group interactions. researchgate.net |
It is important to note that for semi-crystalline polymers, XRD can be used to determine the crystallinity index, which is the percentage of crystalline material in the sample. drawellanalytical.com This is typically calculated from the ratio of the area under the crystalline peaks to the total scattered area (crystalline plus amorphous). drawellanalytical.com While sPS is largely amorphous, any observed crystalline features can be significant for understanding its structure-property relationships.
Fundamental Ion Exchange and Adsorption Mechanisms of Sodium Polystyrene Sulfonate
Principles of Cation Exchange Resin Functionality
Sodium polystyrene sulfonate operates as a strong acid cation-exchange resin. alfa-chemistry.comgbiosciences.com The functionality is derived from the numerous sulfonate (-SO₃⁻) groups attached to the polymer matrix. alfa-chemistry.com These groups are strongly acidic and remain ionized across a wide pH range (0-14). m-chemical.co.jp In its sodium form, each negatively charged sulfonate group is associated with a mobile sodium ion (Na⁺).
The mechanism of ion exchange is a reversible chemical reaction based on the relative affinity of the resin for different cations. m-chemical.co.jp When the resin is introduced into an environment containing other cations, such as potassium (K⁺), calcium (Ca²⁺), and magnesium (Mg²⁺), it will exchange its sodium ions for these other cations. nih.gov This process occurs primarily in the large intestine, where the resin releases sodium ions into the intestinal lumen and binds available cations from the intestinal contents. fda.gov The polymer itself is not absorbed into the bloodstream and is eventually eliminated from the body in the feces, carrying the newly bound cations with it. wikipedia.org This fundamental principle is also applied in other fields, such as water softening, where this compound resins are used to remove "hard" ions like Ca²⁺ and Mg²⁺ from water by exchanging them for Na⁺. wikipedia.org
Selectivity of this compound for Various Cations
The cation-exchange action of this compound is not entirely selective for a single type of ion. nih.govfda.gov While it is used clinically to bind potassium, the resin will also exchange its sodium ions for other cations present in the gastrointestinal tract, including calcium and magnesium. nih.gov
Order of Affinity of Specific Ions to Polystyrene Sulfonate Resin
The strength of adsorption, or affinity, of the polystyrene sulfonate resin for a cation depends on the specific ion. For strongly acidic cation exchangers like sulfonated polystyrene, the selectivity is influenced by both the charge (valence) and the size of the ion. Generally, the affinity of the resin for an ion increases as its valence increases. For ions of the same valence, affinity increases with a higher atomic number. m-chemical.co.jp
Based on these principles, the general order of selectivity is as follows:
Al³⁺ > Ca²⁺ > Mg²⁺ > K⁺ > Na⁺ > H⁺
This indicates that the resin has a higher affinity for potassium ions than for the sodium ions it carries, which drives the exchange process. jst.go.jp However, it also shows a higher affinity for divalent cations like calcium and magnesium, meaning it will readily bind these ions as well, potentially leading to their depletion from the body. nih.govfda.gov
Influence of Ion Concentration on Exchange Efficiency
The efficiency of the ion exchange process is not constant and is influenced by the concentration of competing ions in the local environment. nih.govfda.gov The theoretical in vitro potassium exchange capacity is approximately 3.1 mEq per gram of resin. fda.gov However, the actual in vivo capacity is significantly lower, typically estimated to be around 1 mEq of potassium per gram of resin. wikipedia.orgfda.gov
This discrepancy is largely due to the presence of other cations in the gastrointestinal tract, particularly calcium and magnesium, which compete with potassium for the binding sites on the resin. nih.gov The higher the concentration of these competing ions, the lower the effective binding capacity for potassium. The exchange process is most effective in the large intestine, partly because this segment of the intestine actively excretes potassium, leading to a higher local concentration available for exchange. fda.gov
| Condition | Potassium Exchange Capacity (mEq/g of resin) | Primary Reason for Value |
|---|---|---|
| In Vitro | ~3.1 | Ideal conditions with no competing cations. |
| In Vivo | ~1.0 (variable) | Competition from other cations (e.g., Ca²⁺, Mg²⁺) in the gastrointestinal tract. |
Kinetics of Ion Exchange Processes
Research on the adsorption behavior of potassium ions onto this compound has shown that the kinetics can be described by a pseudo-second-order model. jst.go.jpresearchgate.net This kinetic model suggests that the rate-limiting step may be the chemisorption process involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. jst.go.jp This implies that the binding is not solely a physical diffusion process but involves a chemical reaction at the active sites.
Counterion Condensation Theory in Polyelectrolyte Systems
This compound is a type of charged polymer known as a polyelectrolyte. The behavior of the ions surrounding such charged polymers in a solution can be described by the counterion condensation theory, primarily developed by Manning. wikipedia.orgaps.org This theory posits that if the linear charge density on a polymer chain is sufficiently high, it creates a strong electrostatic field that attracts the oppositely charged counterions (in this case, Na⁺) so powerfully that a fraction of them "condense" onto the polymer backbone. aps.org
This condensation is an equilibrium state where the condensed counterions remain closely associated with the polymer chain, effectively neutralizing a portion of its charge. aps.org The remaining, uncondensed ions form a diffuse ionic atmosphere around the polymer. This phenomenon occurs when the electrostatic attraction energy between the charged groups on the polymer and the counterions significantly exceeds the thermal energy (kₒT) that would otherwise cause the ions to disperse randomly throughout the solution. wikipedia.org
Bjerrum Length and Ionic Preconcentration at Polystyrene Sulfonate Surfaces
The key parameter in determining whether counterion condensation will occur is the relationship between two distances: the average separation between charges on the polymer chain and a fundamental physical constant known as the Bjerrum length (λₒ). wikipedia.org The Bjerrum length is defined as the distance at which the electrostatic energy between two elementary charges equals the thermal energy. In water at room temperature, the Bjerrum length is approximately 7 Å (0.7 nm). wikipedia.org
Condensation is predicted to happen when the Bjerrum length is greater than the average distance between the charged sulfonate groups on the polystyrene chain. wikipedia.org For polystyrene sulfonate, this charge spacing is typically in the range of 2.5 Å. aps.org Since the Bjerrum length (7 Å) is significantly larger than the charge spacing (~2.5 Å), the conditions for counterion condensation are met.
This condensation results in a high local concentration, or "preconcentration," of counterions at the surface of the polystyrene sulfonate polymer. This layer of condensed counterions effectively screens the polymer's charge and influences its interactions with other ions and molecules in the solution.
Impact of Temperature and Counterion Concentration on Condensation
The phenomenon of counterion condensation in this compound solutions is significantly influenced by both temperature and the concentration of counterions. rsc.orgresearchgate.net Investigations using electrical conductivity have shown that the extent of counterion condensation is affected by the concentration and molecular weight of the polyelectrolyte, the concentration of added electrolytes, and the ambient temperature. rsc.orgresearchgate.net
An increase in temperature generally leads to a decrease in the fraction of condensed counterions. This is attributed to the increased thermal energy of the counterions, which allows them to overcome the electrostatic attraction of the charged polymer chain more easily. The dielectric constant of the medium and the hydration behavior of the counterions also play a role in this process. researchgate.net
The concentration of counterions, often manipulated by adding a simple salt like sodium chloride, also has a marked effect. As the concentration of the added electrolyte increases, the electrostatic interactions between the polyion and its counterions are altered, which in turn affects the degree of counterion condensation. rsc.orgresearchgate.net The interplay between the polymer's molecular weight and the added electrolyte concentration further modulates this behavior. rsc.orgresearchgate.net
| Factor | Effect on Counterion Condensation | Underlying Mechanism |
|---|---|---|
| Temperature Increase | Decreases condensation | Increased kinetic energy of counterions overcomes electrostatic attraction. |
| Increased Counterion (e.g., NaCl) Concentration | Modifies condensation | Alters electrostatic screening and interactions between the polymer and counterions. |
| Polymer Molecular Weight | Influences condensation | Affects the overall charge density and conformation of the polymer chain. |
Mechanisms of Adsorption Beyond Ion Exchange
While ion exchange is the primary mechanism of action for this compound, other intermolecular forces contribute to its adsorptive capabilities. These secondary mechanisms can influence the binding of various molecules, including those that are not cationic.
The polystyrene backbone of the resin is inherently hydrophobic. This characteristic allows for hydrophobic interactions to play a role in the adsorption of certain molecules. researchgate.net This type of interaction is crucial in aqueous environments, where hydrophobic molecules tend to associate with the nonpolar polymer backbone to minimize their contact with water. fishersci.com The adsorption of non-ionic surfactants onto polystyrene surfaces, for example, is driven by these hydrophobic forces. researchgate.net The strength of these interactions can be influenced by the presence of dissolved gases in the solution, which can affect the formation of nanobubbles on the hydrophobic surface. rsc.org
Beyond the direct exchange of cations, the highly charged nature of the sulfonate groups facilitates other electrostatic interactions. The polymer can interact with cationic species that are not its primary target, such as certain drugs, through these electrostatic forces. researchgate.netresearchgate.net For instance, the adsorption of cationic drugs like amlodipine has been observed with this compound. researchgate.net These interactions can also lead to the formation of nano-aggregates when the polymer interacts with cationic surfactants. researchgate.net
Effect of pH and Ionic Strength on Ion Exchange and Adsorption Behavior
The pH of the environment can influence the charge of both the adsorbent and the species it binds. For this compound, a strong acidic cation exchanger, its sulfonate groups remain ionized over a wide pH range. However, the charge of the target species can be pH-dependent. Studies on the binding of iron showed that while there was high binding at both pH 2 (98%) and pH 7 (95%), there was a slight decrease at the higher pH. nih.gov The adsorption of certain drugs onto the resin has also been shown to be pH-dependent, with higher adsorption observed at pH 6.8 for some compounds. researchgate.net This is because the ionization state of the drug, and thus its potential for ionic interaction, is governed by the solution's pH relative to the drug's pKa. nih.gov
Ionic strength, which is a measure of the total concentration of ions in a solution, also plays a significant role. An increase in ionic strength can lead to increased competition for the ion exchange sites on the resin. nih.gov This can potentially reduce the binding efficiency of the target ion. For example, the presence of other cations can compete with the target ion for binding to the sulfonate groups. In the context of protein adsorption on ion-exchange materials, increasing ionic strength can sometimes have a minimal effect on the binding itself but can influence the orientation of the bound protein. nih.gov
Modeling of Ion Exchange Capacity and Binding Efficiency
The ion exchange capacity and binding efficiency of this compound can be described and predicted using various theoretical models. One of the foundational theories in this area is Manning's counterion condensation theory. mdpi.com This theory is used to describe the thermodynamic behavior of polyelectrolyte solutions and can be adapted to model ion-exchange polymers. mdpi.com
Manning's model and its derivatives can be effective in predicting ion activity coefficients within the polymer matrix, particularly within specific concentration ranges. mdpi.com However, empirical parameters are often added to the model to improve its accuracy and applicability to specific ion-exchange systems. mdpi.com For instance, modifications to Manning's model have been shown to significantly improve the correlation with experimental data for ion activity coefficients in cross-linked polystyrene anion-exchange membranes. mdpi.com
The adsorption kinetics, which describe the rate of adsorption, can often be fitted to pseudo-second-order models. researchgate.net This has been observed in the adsorption of certain drugs onto this compound. researchgate.net Isotherm models, such as the Langmuir isotherm, are also used to describe the equilibrium state of adsorption, as seen in the adsorption of polystyrene nanoplastics onto activated carbon, a process that also involves electrostatic and other interactions. nih.gov
| Model/Theory | Application | Description |
|---|---|---|
| Manning's Counterion Condensation Theory | Thermodynamics of Ion Exchange | Describes the behavior of counterions around a charged polymer chain. Used to predict ion activity coefficients. |
| Pseudo-second-order Model | Adsorption Kinetics | Describes the rate at which a substance is adsorbed onto the resin. |
| Langmuir Isotherm | Adsorption Equilibrium | Describes the relationship between the concentration of a substance in solution and the amount adsorbed onto the resin at equilibrium. |
Compound Names
| Compound Name |
|---|
| This compound |
| Sodium chloride |
| Amlodipine |
| Iron |
Interactions of Sodium Polystyrene Sulfonate with Diverse Chemical Species and Systems
Polyelectrolyte-Ionic Liquid Interactions
The interaction between sodium polystyrene sulfonate and ionic liquids (ILs) in aqueous solutions is a subject of considerable scientific interest. These interactions are primarily driven by the electrostatic attraction between the negatively charged sulfonate groups of the polyelectrolyte and the organic cations of the ionic liquid.
Conductometric measurements are a powerful tool for investigating the behavior of polyelectrolytes in the presence of ionic liquids. Studies on aqueous solutions of this compound with imidazolium-based ionic liquids, such as 1-butyl-3-methylimidazolium bromide ([BMIm]Br), reveal key aspects of their interaction. The electrical conductance of these systems is influenced by factors like the concentration of the ionic liquid and the temperature. researchgate.net
As the concentration of [BMIm]Br increases, it screens the electrostatic repulsions between the charged sulfonate groups along the polyelectrolyte backbone. This screening effect leads to a decrease in the intrinsic viscosity of the NaPSS solution. researchgate.net Furthermore, conductivity measurements show that the fraction of uncondensed counterions on the polyelectrolyte chain decreases as the concentration of the ionic liquid rises. researchgate.net
The molar conductivity of the ionic liquid in the presence of NaPSS can be analyzed using conductivity equations like the Quint-Viallard (QV) model. This analysis allows for the determination of important parameters such as the limiting molar conductivities (Λ⁰) and the association constant (Kₐ), which quantifies the extent of ion pairing between the ionic liquid cation and the sulfonate group.
| Concentration of [BMIm]Br (mol·L⁻¹) | Fraction of Uncondensed Counterions (Φ) |
|---|---|
| 0.0000 | 0.35 |
| 0.0005 | 0.31 |
| 0.0010 | 0.28 |
| 0.0020 | 0.25 |
| 0.0030 | 0.22 |
Data derived from conductometric studies illustrating the decrease in free counterions with increasing ionic liquid concentration. researchgate.net
To gain a deeper understanding of the specific forces at play, quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed. These computational methods can elucidate the nature and strength of non-covalent interactions between the polystyrene sulfonate anion ([PSS]⁻) and the ionic liquid cation (e.g., [BMIm]⁺).
Temperature has a pronounced effect on the interactions within polyelectrolyte-ionic liquid systems. For aqueous solutions of NaPSS and [BMIm]Br, electrical conductance measurements performed at different temperatures (e.g., 288.15 K, 298.15 K, and 308.15 K) show that the molar conductivity of the ionic liquid increases with rising temperature. researchgate.net
This increase in conductivity is attributed to the enhanced mobility of ions and a potential decrease in solvent viscosity at higher temperatures. Conversely, the fraction of uncondensed counterions on the polyelectrolyte tends to decrease as the temperature increases, suggesting stronger association or binding between the PSS⁻ and [BMIm]⁺ ions. researchgate.net As temperature rises, the ion-ion interactions can become more dominant compared to the hydrogen bonding interactions with water, leading to changes in aggregation behavior. nih.gov
Thermodynamic parameters can be derived from the temperature dependence of the association constant. The process of ion pair formation is often found to be endothermic. mdpi.com Additionally, the activation enthalpy of charge transport can be calculated, providing insight into the energy barriers for ion movement within the system. researchgate.netresearchgate.net
| Temperature (K) | Limiting Molar Conductivity (Λ⁰) (S·cm²·mol⁻¹) |
|---|---|
| 288.15 | 85.6 |
| 298.15 | 104.2 |
| 308.15 | 124.5 |
Data illustrating the direct relationship between temperature and the limiting molar conductivity of an ionic liquid in a polyelectrolyte solution. researchgate.net
Polystyrene Sulfonate-Surfactant Mixtures at Interfaces
The combination of this compound with oppositely charged surfactants, such as the cationic surfactant hexadecyltrimethylammonium bromide (CTAB), leads to the formation of complexes that are highly surface-active. These mixtures are of great interest for their ability to modify and stabilize interfaces, such as the air-water interface.
At the air-water interface, NaPSS and CTAB form complex structures that have been investigated using techniques like vibrational sum-frequency generation (SFG), tensiometry, and ellipsometry. nih.govacs.org When NaPSS is added to a CTAB solution, PSS⁻/CTA⁺ complexes begin to form and adsorb at the interface, displacing free CTA⁺ surfactant molecules. nih.govacs.org
The structure of the adsorbed layer is highly dependent on the relative concentrations of the polyelectrolyte and the surfactant. Near equimolar concentrations, the electrostatic repulsion at the interface is effectively screened, allowing hydrophobic PSS⁻/CTA⁺ complexes to dominate. nih.govacs.org These complexes tend to aggregate, forming adsorbate layers with the greatest film thickness, surface pressure, and dilatational elasticity. nih.govacs.org SFG studies show a significant decrease in the signal from interfacial water molecules as the charged interface is neutralized by complex formation, indicating a profound change in the interfacial structure. nih.govacs.org
The concentration of the surfactant relative to the polyelectrolyte is a critical parameter that dictates the properties of the air-water interface. In studies where the CTAB concentration is held constant (e.g., at 0.1 mM) and the NaPSS concentration is varied, distinct regimes of interfacial behavior are observed. nih.govacs.org
Low NaPSS Concentration (<0.1 mM): The interface is dominated by free CTA⁺ ions, and the addition of NaPSS begins to form PSS⁻/CTA⁺ complexes that replace them. This leads to an increase in film thickness and surface pressure. nih.govacs.org
Near Equimolar Concentration (≈0.1 mM): The surface pressure and film thickness reach a maximum. At this point, the interface is densely packed with hydrophobic PSS⁻/CTA⁺ complexes, resulting in the highest surface activity and dilatational elasticity. nih.govacs.org
High NaPSS Concentration (>0.1 mM): A significant decrease in surface pressure is observed. nih.govacs.org The interface becomes dominated by an excess of free PSS⁻ polyelectrolytes along with some PSS⁻/CTA⁺ complexes, leading to a loss of the highly ordered and surface-active structure seen at equimolar concentrations. nih.gov
The ionic interaction between PSS and CTAB, and thus the resulting interfacial properties, can be precisely controlled by modulating the polymer-surfactant concentration ratio. researchgate.net
| NaPSS Monomer Concentration (mM) | Film Thickness (nm) | Surface Pressure (mN/m) | Surface Dilatational Storage Modulus (mN/m) |
|---|---|---|---|
| 0.01 | ~1.0 | ~35 | ~45 |
| 0.1 | ~2.8 | ~53 | ~90 |
| 1.0 | ~1.8 | ~38 | ~65 |
| 10.0 | ~1.5 | ~25 | ~55 |
Data derived from ellipsometry, tensiometry, and surface dilatational rheology showing the effect of NaPSS concentration on interfacial properties. nih.gov
Interactions with Dyes and Organic Pollutants
This compound (SPS) demonstrates significant interactions with cationic dyes and certain organic pollutants, primarily through adsorption processes. This interaction is of considerable interest for its potential applications in wastewater treatment and environmental remediation.
Adsorption Mechanisms of Cationic Dyes onto Polystyrene Sulfonate
The primary mechanism governing the adsorption of cationic dyes, such as Methylene (B1212753) Blue, onto this compound is electrostatic interaction. As a polyanion, SPS possesses a high density of negatively charged sulfonate groups along its polymer backbone. Cationic dyes, which are positively charged in aqueous solutions, are electrostatically attracted to these anionic sites. This strong coulombic attraction results in the binding of the dye molecules to the surface of the polystyrene sulfonate.
The adsorption capacity of polystyrene sulfonate for cationic dyes can be substantial. For example, a super-adsorbent hydrogel based on sodium styrenesulfonate exhibited a high adsorption capacity of 1270 mg/g for Methylene Blue. dupont.com The efficiency of dye removal is also influenced by factors such as pH, initial dye concentration, and the specific surface area of the adsorbent.
Role of Sulfonic Groups in Dye Binding
The sulfonic acid groups (-SO₃⁻) are the active sites for the binding of cationic dyes to polystyrene sulfonate. These groups are strong acids and are ionized over a wide pH range, providing a consistent negative charge on the polymer. This high density of anionic functional groups is crucial for the effective adsorption of positively charged dye molecules.
The electrostatic interaction between the negatively charged sulfonate groups and the cationic dye molecules is the principal driving force for the adsorption process. nih.gov As the pH of the solution increases, the deprotonation of any residual acidic groups on the adsorbent surface can increase, leading to a greater negative surface charge and enhanced electrostatic attraction for the cationic dye molecules. This results in a higher adsorption capacity at higher pH values. For example, the removal capacity for Methylene Blue on some sulfonated polystyrenes remained high, between 60% to 98%, over a wide pH range. nih.gov
The following table presents the adsorption capacities of various sulfonated polystyrene-based adsorbents for Methylene Blue, a common cationic dye.
| Adsorbent | Maximum Adsorption Capacity (mg/g) | Reference |
| Poly(sodium styrenesulfonate-co-dimethylacrylamide) hydrogel | 1270 | dupont.com |
| Sulfonated magnetic polystyrene | 46.56 | osti.gov |
| Chitosan-bead-encapsulated polystyrene sulfonate | 42.21 | nih.gov |
| Sulfonated polystyrene (PSS-03) | 19.4 | nih.gov |
Polystyrene Sulfonate Interactions with Nanomaterials
This compound is widely utilized in the field of nanotechnology, particularly for the dispersion and stabilization of various nanomaterials. Its polyelectrolyte nature allows it to adsorb onto the surfaces of nanoparticles, imparting electrostatic and steric stabilization.
Assembly of Polystyrene Sulfonate at Carbon Nanotube Surfaces
This compound assembles onto the surface of single-walled carbon nanotubes (SWNTs) in a distinct manner that is critical for their dispersion in aqueous solutions. Rather than forming linear or sheet-like structures, the SPS chains tend to adopt a spherically collapsed conformation on the SWNT surface. nih.govsefh.es This conformation is believed to be a result of the condensation of cations (such as Na⁺ or H⁺) onto the ionized polymer chain. nih.govsefh.es
The adsorption process is often driven by electrostatic layer-by-layer assembly, where positively charged SWNT surfaces attract the anionic SPS. The surface charge of SWNTs can be controlled by adjusting the pH of the solution; for instance, at a pH below 6.5, SWNTs exhibit a positive surface charge. nih.gov This electrostatic attraction facilitates the wrapping of the SPS chains around the nanotubes.
Influence of Polyelectrolyte Conformation on Nanomaterial Suspension Stability
The stability of nanomaterial suspensions, such as those of carbon nanotubes, is significantly influenced by the conformation of the adsorbed this compound. The spherically coiled morphology of SPS at the nanotube surface is responsible for providing robust suspension stability. nih.gov This stability arises from electrosteric repulsions, which are a combination of electrostatic and steric repulsive forces. nih.gov
The electrostatic repulsion originates from the negatively charged sulfonate groups on the SPS, which create a repulsive force between the coated nanotubes. The steric repulsion is due to the physical bulk of the coiled polymer chains, which prevents the nanotubes from approaching each other closely enough to aggregate via van der Waals forces. It has been shown that coulombic repulsion alone is not sufficient to create stable suspensions; the steric component provided by the spherically collapsed SPS is crucial. nih.gov This electrosteric stabilization allows for the dispersion of CNT bundles into individual tubes that can remain suspended for extended periods. nih.gov
The following table illustrates the effect of surface charge, influenced by pH and the presence of SPS, on the stability of carbon nanotube suspensions.
| Nanomaterial | Condition | Zeta Potential (mV) | Suspension Stability | Reference |
| As-purchased SWNTs | pH 1 | +70 | Stable | nih.gov |
| As-purchased SWNTs | pH 9 | -35 | Stable | nih.gov |
| As-purchased SWNTs | pH 3 | > +20 | Unstable | nih.gov |
| SPS-modified MWCNTs | pH 4 to 10 | -52 to -64 | Stable | acs.org |
Competitive Adsorption Phenomena in Multi-ion Systems
This compound is a non-selective cation-exchange resin, meaning it has the ability to bind with various positively charged ions. nih.gov In environments containing multiple types of cations, a competitive adsorption phenomenon occurs, where different ions vie for the same binding sites on the sulfonate groups of the polymer. This competition is a critical factor in the resin's performance in various applications, from water softening to pharmaceutical uses.
The in vivo exchange capacity of SPS for potassium is often lower than its in vitro capacity, a reduction attributed to the competition from other cations present in the gastrointestinal tract, such as sodium, calcium, and magnesium. nih.gov The resin will exchange its sodium ions for other cations it has a higher affinity for. The selectivity of a sulfonated polystyrene resin for different cations is not uniform. For instance, these resins generally show a preference for divalent cations over monovalent cations.
Research on the addition of this compound to enteral feeding formulas has demonstrated this competitive binding. The addition of SPS led to a significant reduction in the concentrations of not only potassium but also calcium and magnesium, indicating that all three cations were being adsorbed by the resin simultaneously. sefh.es Specifically, the addition of SPS to Osmolite HN® resulted in a 70% reduction in potassium, a 78.2% reduction in calcium, and a 77.6% reduction in magnesium. sefh.es
The relative affinity of sulfonated polystyrene resins for different cations can be quantified using selectivity coefficients, which measure the resin's preference for one ion over another. The following table shows the relative affinity of a standard styrenic strong acid cation resin (8% DVB cross-linking) for various cations compared to the hydrogen ion, which is arbitrarily given a value of 1.0. A higher value indicates a greater preference for that ion.
| Cation | Relative Affinity (vs. H⁺) | Reference |
| Calcium (Ca²⁺) | 4.06 | dupont.com |
| Potassium (K⁺) | 2.28 | dupont.com |
| Ammonium (NH₄⁺) | 2.01 | dupont.com |
| Sodium (Na⁺) | 1.56 | dupont.com |
This data indicates a selectivity order of Ca²⁺ > K⁺ > NH₄⁺ > Na⁺, demonstrating the competitive nature of ion binding to this compound.
Theoretical Frameworks for Predicting Polystyrene Sulfonate Interactions
The interactions of this compound (SPS) with diverse chemical species and systems are complex, involving electrostatic forces, ion exchange phenomena, and conformational changes of the polymer chain. To predict and understand these interactions at a molecular level, various theoretical and computational frameworks are employed. These models provide invaluable insights into the behavior of polystyrene sulfonate in different environments, complementing experimental observations. The primary theoretical approaches include Molecular Dynamics (MD) simulations, Monte Carlo (MC) simulations, and quantum mechanical methods like Density Functional Theory (DFT).
Molecular Dynamics (MD) Simulations
Molecular Dynamics is a powerful computational method used to simulate the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can predict the time evolution of the system, revealing detailed information about its structure, dynamics, and thermodynamics.
In the context of polystyrene sulfonate, MD simulations have been instrumental in several areas:
Conformational Analysis : Atomistic MD simulations have been used to study the properties of short chains of poly-(styrene)-co-(styrene sulfonate). These studies show that the polymer adopts collapsed conformations at low degrees of sulfonation, with sulfonate groups positioned on the exterior of the globule and benzene (B151609) rings forming the core. As the degree of sulfonation increases, the chains adopt more extended conformations. nih.gov
Ion Binding and Distribution : Simulations can model the distribution and interaction of counterions (like Na+, Mg2+) around the sulfonated polymer chains. nih.gov For instance, simulations have shown that for Mg2+ counterions, there is a significant free energy barrier to the formation of contact pairs with the sulfonate groups. nih.gov
Interfacial Behavior : MD simulations have been performed to understand the behavior of polystyrene sulfonate solutions at interfaces, such as in contact with graphene surfaces. These simulations can elucidate how the polymer chains arrange themselves and how the presence of different cations (e.g., Li+, Ba2+, La3+) influences this arrangement. acs.org
Response to External Fields : The effect of external forces, such as elongational flow, on polystyrene sulfonate melts has been investigated using fully atomistic MD simulations. osti.gov These studies provide molecular-level insight into how ionic interactions and van der Waals forces evolve during processing, which is crucial for controlling the material's structure. osti.gov Researchers have found that as the sulfonation fraction increases, the chain elongation becomes more heterogeneous under flow. osti.gov
Multichain atomistic and coarse-grained (CG) simulations have also been used to calculate properties like the overlap concentration of this compound in water, with results showing good agreement with experimental data. acs.org
Monte Carlo (MC) Simulations
Monte Carlo simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In polymer science, MC methods are particularly useful for studying the equilibrium properties of systems, such as polymer conformations and the thermodynamics of interactions.
Applications of MC simulations to polyelectrolytes like polystyrene sulfonate include:
Polyelectrolyte Structure : MC simulations, which explicitly account for counterions and polymer configurations, are used to investigate the structure of end-tethered polyelectrolytes. aip.org These studies examine the effects of grafting density, surface charge, and polymer chain length on the distribution of monomers and counterions. aip.org A key finding is that a sharp decrease in the thickness of the polymer layer occurs in strongly charged systems due to counterion condensation within the layer. aip.org
Complex Formation : The complexation between polyelectrolytes and other charged species, such as oppositely charged micelles or other polymers, has been studied using MC simulations. acs.orgnih.gov These simulations can predict the structure of the resulting complexes and analyze the distribution of loops and tails of the polymer chains. nih.gov For example, simulations have shown that in a polyelectrolyte-polyampholyte complex, the number of loops increases while their size decreases as the strength of electrostatic interactions grows. nih.gov
Interaction Potentials : MC simulations are employed to study the effective interaction between polyelectrolyte-colloid complexes. aip.org These studies have revealed that the correlated adsorption of polymer chains can lead to a nonuniform surface charge distribution, which in turn can cause an attractive interaction between like-charged particles. aip.org
Quantum Mechanical Methods (Density Functional Theory)
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT is particularly useful for studying chemical reactivity, reaction mechanisms, and bond energies.
In the study of polystyrene sulfonate, DFT has been applied to:
Degradation Mechanisms : DFT-based calculations have been used to investigate the catalytic degradation mechanisms of polystyrene, the backbone of SPS. mdpi.comresearchgate.netresearchgate.net These studies can determine bond dissociation energies (BDE) and activation energies for different reaction pathways, providing insight into how catalysts can promote the fragmentation of the polymer chain. mdpi.comresearchgate.net For example, acid catalysts have been shown to induce fragmentation via carbocation intermediates, while basic catalysts favor β-scission by stabilizing carbanions. mdpi.comresearchgate.net
Reaction with Radicals : The breakdown of polystyrene sulfonate by processes like the Fenton reaction has been studied using a combination of experimental work and ab initio quantum chemistry calculations. osti.gov These calculations show that hydroxyl radicals are most likely to add to the aromatic carbon bonded to the sulfur atom, explaining the subsequent loss of the sulfite (B76179) group. osti.gov
Continuum and Ion Exchange Models
On a more macroscopic scale, the interactions of this compound, particularly its primary function of ion exchange, can be described by continuum models. The Nernst-Planck equation is a fundamental model that describes the flux of ions under the influence of both an ionic concentration gradient and an electric field. mdpi.com This framework is essential for modeling ion exchange processes in resins and membranes. mdpi.commdpi.compreprints.org These models treat the resin as a continuous medium and are used to predict the rate and equilibrium of ion exchange, which is central to the interaction of SPS with cations like potassium.
Table 1: Summary of Theoretical Frameworks for Predicting Polystyrene Sulfonate Interactions
| Theoretical Framework | Core Principle | Specific Applications to Polystyrene Sulfonate (PSS) | Key Insights Provided |
|---|---|---|---|
| Molecular Dynamics (MD) Simulations | Solves Newton's equations of motion to simulate the time evolution of atomic and molecular positions. | - Polymer chain conformation in solution. nih.gov | - Relationship between sulfonation degree and chain extension. nih.gov |
| Monte Carlo (MC) Simulations | Uses random sampling to model the equilibrium properties of a system. | - Structure of tethered PSS layers. aip.org | - Role of counterion condensation in layer thickness. aip.org |
| Density Functional Theory (DFT) | A quantum mechanical method to calculate the electronic structure of molecules. | - Catalytic degradation mechanisms of the polystyrene backbone. mdpi.comresearchgate.net | - Identification of the most likely sites for chemical attack. osti.gov |
| Nernst-Planck Equation | Describes ion flux based on diffusion (concentration gradients) and electromigration (electric fields). | - Modeling of ion exchange kinetics and equilibrium in PSS resins. mdpi.commdpi.com | - Prediction of ion transport rates within the resin matrix.
|
Table 2: Research Findings from Theoretical Studies of Polystyrene Sulfonate
| Study Focus | Methodology | Key Finding | Reference |
|---|---|---|---|
| Catalytic Degradation of Polystyrene | Density Functional Theory (DFT) | Acid catalysts (e.g., AlCl₃) promote fragmentation through carbocation intermediates, while basic catalysts (e.g., CaO) favor β-scission, reducing bond dissociation energies to as low as 143.9 kJ/mol. | mdpi.comresearchgate.net |
| PSS Breakdown by Fenton Reaction | Quantum Chemistry Calculations | The hydroxyl radical is most likely to add to the aromatic carbon bonded to sulfur, initiating the desulfonation process. | osti.gov |
| Structure of Tethered Polyelectrolytes | Monte Carlo (MC) Simulation | A sharp decrease in the polymer brush height is observed in strongly charged regimes due to the condensation of counterions within the polymer layer. | aip.org |
| PSS Conformation in Solution | Atomistic Molecular Dynamics (MD) | PSS chains transition from a collapsed conformation at low sulfonation to an extended one at higher sulfonation levels. | nih.gov |
| PSS Melts Under Elongational Flow | Atomistic Molecular Dynamics (MD) | As the sulfonation fraction increases, chain elongation becomes more heterogeneous, and the system's response is controlled by the continuous breaking and reforming of ionic assemblies. | osti.gov |
Degradation Pathways and Stability Investigations of Sodium Polystyrene Sulfonate
Chemical Degradation Mechanisms
The chemical stability of sodium polystyrene sulfonate can be compromised under specific conditions that promote oxidative processes. The primary mechanisms involve the generation of highly reactive chemical species that attack the polymer's backbone and aromatic rings.
The Fenton reaction is a catalytic process that has been shown to efficiently break down PSS. This reaction involves the use of iron(II) (Fe²⁺) and hydrogen peroxide (H₂O₂) to generate highly reactive hydroxyl radicals (•OH). osti.gov These radicals are powerful oxidizing agents capable of cleaving the carbon-carbon bonds of the polymer backbone. researchgate.net
The efficiency of the Fenton reaction for PSS degradation is significantly enhanced by the polymer's own structure. The sulfonate groups (–SO₃⁻) attached to the polystyrene chains can chelate the iron ions. osti.gov This close association localizes the generation of hydroxyl radicals directly on or near the polymer chain, increasing the probability of reaction and leading to a highly efficient breakdown process with minimal loss of hydrogen peroxide to unproductive side reactions. osti.govosti.gov
Experimental and computational studies have confirmed that the Fenton-induced breakdown results in both a reduction of the polymer's molecular weight and a simultaneous loss of aromaticity. osti.govosti.gov Research indicates that with two molar equivalents of H₂O₂ per styrene (B11656) monomer, more than half of the PSS can be broken down into low molecular weight compounds (<500 g/mol ). osti.gov A photo-assisted Fenton reaction, which uses UV irradiation, has also proven effective in mineralizing cross-linked sulfonated polystyrene materials, achieving over 99% mineralization within 250 minutes under optimal conditions. nih.govacs.org
Table 1: Efficacy of Fenton and Photo-Assisted Fenton Reactions on Polystyrene Sulfonate Degradation
| Degradation Method | Key Reagents | Optimal Conditions | Outcome | Source |
|---|---|---|---|---|
| Fenton Reaction | Fe(II), H₂O₂ | 2 molar equivalents of H₂O₂ per monomer | >50% of PSS broken down to compounds <500 g/mol. | osti.gov |
| Photo-Assisted Fenton Reaction | Fe(III), H₂O₂ UV light | 42 µmol-Fe(III) and 14.1 mmol-H₂O₂ per gram of polymer; pH 2.0 | >99% mineralization achieved within 250 minutes. | nih.govacs.org |
Reactive oxygen species (ROS) are the primary drivers of the oxidative degradation of PSS. The hydroxyl radical (•OH) is the most significant of these species. osti.gov As generated in the Fenton reaction, the hydroxyl radical is a powerful and non-selective oxidant that can abstract hydrogen atoms from the polymer backbone, initiating a cascade of reactions that lead to chain scission. osti.gov
Computational studies suggest that at least two hydroxyl radicals are needed to cleave the backbone C-C bonds or eliminate the aromaticity of the styrene units. osti.gov The calculations also indicate that the hydroxyl radical is most likely to add to the aromatic carbon atom that is bonded to the sulfur atom of the sulfonate group. osti.govosti.gov This specific targeting helps explain the observed loss of hydrogen sulfite (B76179) anion early in the degradation process. osti.gov The generation of ROS and their role in polymer degradation are not limited to chemical systems; similar oxidative mechanisms have been observed in biological contexts, such as the gut of plastic-degrading insects, underscoring the fundamental role of ROS in breaking down refractory polymers. nih.govresearchgate.net
Metal ions play a critical catalytic role in the degradation of PSS. In the context of the Fenton reaction, iron (Fe) is essential. The process relies on the reaction between Fe(II) and hydrogen peroxide. osti.gov The sulfonate groups on the PSS chain strongly bind the iron ions, which serves two key purposes: it concentrates the catalyst near the polymer, and it facilitates the regeneration of Fe(II) from Fe(III), allowing the catalytic cycle to continue. osti.govosti.gov This reduction of Fe(III) back to Fe(II) is crucial for the reaction to proceed until the hydrogen peroxide is consumed. osti.gov
While iron is central to the Fenton process, other metal ions can also promote the degradation of polymers under different conditions. Studies on the hydrothermal degradation of microplastics have shown that metal ions such as iron(III) (Fe³⁺) and aluminum(III) (Al³⁺) can significantly catalyze the depolymerization of polymers by enhancing the dissociation of free radicals. nih.govtuni.fi This indicates a broader role for metal ions as catalysts in promoting the breakdown of stable polymers like PSS through radical-based oxidative mechanisms.
Biodegradation of Polystyrene Sulfonate
Despite its synthetic nature, this compound is not entirely resistant to biological degradation. Certain microorganisms have evolved or can be adapted to utilize components of this polymer, primarily through oxidative pathways that mirror chemical degradation processes.
Research into the biodegradability of PSS has involved screening various microorganisms to identify those capable of depolymerization. Studies have shown that wood-rotting fungi are particularly interesting candidates. A screening of different lignocellulose decay types revealed a significant difference in efficacy between two major groups of these fungi. nih.gov
Brown-rot basidiomycetes were found to be effective at depolymerizing PSS, causing up to a 50% reduction in the number-average molecular mass within 20 days. nih.gov In contrast, white-rot fungi, despite producing lignin-modifying enzymes, were largely unable to cause substantial degradation of the polymer. nih.gov This suggests that the specific metabolic pathways of brown-rot fungi are uniquely suited to attacking the PSS structure. These findings point to brown-rot fungi as promising organisms for the potential bioremediation of environments contaminated with such recalcitrant synthetic polymers. nih.govplos.org
Table 2: Efficacy of Wood-Rotting Fungi in Polystyrene Sulfonate Depolymerization
| Fungal Type | Example Species | Depolymerization Efficacy | Source |
|---|---|---|---|
| Brown-Rot Fungi | Gloeophyllum trabeum | Up to 50% reduction in number-average molecular mass (Mn) in 20 days. | nih.gov |
| White-Rot Fungi | Trametes versicolor | No substantial depolymerization observed. | nih.gov |
The mechanism by which brown-rot fungi degrade PSS is a remarkable example of biologically driven Fenton chemistry. plos.org In-depth studies with the efficient depolymerizing strain Gloeophyllum trabeum have revealed that the process is extracellular and relies on the production of specific secondary metabolites. nih.gov
The fungus secretes hydroquinones, such as 2,5-dimethoxy-1,4-hydroquinone (2,5-DMHQ), into its environment. nih.govplos.org These hydroquinones participate in the redox cycling of iron, reducing Fe(III) to Fe(II). This biologically generated Fe(II) then reacts with hydrogen peroxide, which is also present, to produce hydroxyl radicals via the Fenton reaction. plos.org The detection of hydroxyl radicals in the culture supernatants showed a strong correlation with the depolymerization of PSS over time. nih.gov This elegant system allows the fungus to generate highly destructive oxidants at a distance, enabling it to break down complex polymers like PSS and lignocellulose. plos.org
Cell-free experiments confirmed this mechanism, demonstrating significant PSS depolymerization when the polymer was treated with 2,5-DMHQ and H₂O₂. plos.org
Table 3: Molecular Mass Reduction of PSS by Cell-Free Hydroquinone-Driven Fenton Chemistry
| Treatment Condition | Initial Mn (kDa) | Final Mn (kDa) | Source |
|---|---|---|---|
| Untreated PSS | 19.5 ± 0.5 | 19.5 ± 0.5 | plos.org |
| PSS + 2,5-DMHQ | 19.5 ± 0.5 | 5.5 ± 0.1 | plos.org |
| PSS + H₂O₂ | 19.5 ± 0.5 | 3.8 ± 0.6 | plos.org |
Identification of Biological Degradation Products
The biological degradation of polystyrene, the parent polymer of this compound, is a complex process mediated by various microorganisms. While research specifically detailing the biodegradation products of the sulfonated form is limited, studies on polystyrene provide insights into potential degradation pathways. Microorganisms are believed to utilize polystyrene as a carbon source, breaking down the polymer chains through enzymatic action. irispublishers.comnih.gov
Key enzyme classes predicted to be involved in the initial breakdown of the polystyrene backbone include cytochrome P450s, alkane hydroxylases, and monooxygenases, which are capable of cleaving the stable carbon-carbon bonds. nih.govnih.govresearchgate.net Additionally, ring-hydroxylating dioxygenases may act on the side-chains, oxidizing the aromatic rings. nih.govnih.govresearchgate.net The enzymatic action introduces functional groups, such as hydroxyl and carbonyl groups, onto the polymer chain. This increases the hydrophilicity of the polymer, facilitating further degradation. nih.gov
The subsequent breakdown of these oxidized intermediates is thought to release simpler organic compounds. irispublishers.com While the complete mineralization to carbon dioxide and water is the ultimate goal of biodegradation, the process can also yield various intermediates. These potential byproducts of polystyrene biodegradation include organic acids and monomers. irispublishers.com The specific nature and distribution of these degradation products can be influenced by the microbial species involved and the environmental conditions.
Physical and Environmental Degradation Factors
Ultrasonic Irradiation Effects on Polystyrene Sulfonate Chain Scission
Ultrasonic irradiation is a significant physical factor causing the degradation of this compound in aqueous solutions. The process, known as sonolysis, involves the generation, growth, and collapse of cavitation bubbles, which create localized zones of extreme temperature and pressure. These conditions induce high shear forces capable of cleaving the polymer chains.
Research has demonstrated that the degradation of this compound via ultrasound is a mechanochemical process that proceeds through a free-radical mechanism. researchgate.net The intense energy from cavitation bubble collapse leads to the non-random scission of the polymer's main C-C backbone. researchgate.net Evidence also suggests that the breakage of chemical bonds within the benzene (B151609) rings on the side chains can occur. researchgate.net The degradation kinetics have been shown to follow a first-order reaction. researchgate.net The process continues until the polymer chains reach a limiting molecular weight, below which no further significant degradation occurs under the specific experimental conditions.
The following table summarizes the effects of ultrasonic irradiation on this compound:
| Parameter | Effect on this compound |
| Mechanism | Free-radical chain scission |
| Bonds Cleaved | Primarily main polymer chain (C-C), some benzene ring breakage on side chains |
| Kinetics | Follows first-order reaction |
| Outcome | Reduction in molecular weight to a limiting value |
Influence of pH, Temperature, and Solvent on Degradation Rates
The rate of this compound degradation is significantly influenced by environmental factors such as pH, temperature, and the solvent used.
pH: The pH of the aqueous solution can affect the degradation rate of this compound. Studies on the ultrasonic degradation of aqueous polystyrene sulfonate have investigated the effect of pH on the process, indicating its relevance to the stability of the polymer. researchgate.net
Temperature: Temperature plays a crucial role in the degradation kinetics. In the context of ultrasonic degradation, an increase in temperature has been found to decrease both the degradation constant and the limiting molecular weight at which chain scission ceases. tandfonline.com For thermal degradation, studies on polystyrene show that conversion to lower molecular weight products significantly increases above certain temperatures (e.g., above 360°C for polystyrene in solution). kpi.ua Polystyrene sulfonate has been noted to have a degradation temperature range of approximately 170-400°C, suggesting better thermal stability compared to unmodified polystyrene. its.ac.id
Solvent: The choice of solvent can impact the degradation of polystyrene-based polymers. For the thermal degradation of polystyrene, the conversion rate to low-molecular-weight products is dependent on the type of solvent used. kpi.uacapes.gov.br The interaction between the polymer and the solvent, particularly the hydrogen-donating ability of the solvent, can influence the degradation mechanism involving intermediate polymer radicals. kpi.ua
Stability under Varied Stress Conditions (Acidic, Alkaline, Oxidizing, UV Light, Heat)
The stability of this compound has been evaluated under various stress conditions to understand its degradation pathways. Forced degradation studies provide insight into its resilience in different chemical and physical environments.
The polymer exhibits considerable stability in acidic and alkaline conditions. When subjected to 1M hydrochloric acid and 1N sodium hydroxide (B78521) for 24 hours, this compound is not significantly affected. akjournals.com However, under forced degradation conditions, a slight increase in isomers of cross-linking agents like divinyl benzene and ethylvinyl benzene has been observed. This suggests that some level of de-polymerization or loss of the sulfonate functional group may occur under stress. akjournals.com
The table below summarizes the findings from a forced degradation study on this compound. akjournals.com
| Stress Condition | Duration | Observation |
| Acidic | 1M HCl for 24 h | Not significantly affected. |
| Alkaline | 1N NaOH for 24 h | Not significantly affected. |
| Oxidizing | 3% Hydrogen Peroxide for 24 h | Slight increase in isomers of divinyl benzene and ethylvinyl benzene. |
| UV Light | 1.2 million lux hours for 24 h | Slight increase in isomers of divinyl benzene and ethylvinyl benzene. |
| Heat | 60 °C for 24 h | Slight increase in isomers of divinyl benzene and ethylvinyl benzene. |
Analysis of Degradation Products
Molecular Weight Reduction Studies via Gel Permeation Chromatography (GPC)
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a primary analytical technique for monitoring the degradation of this compound. This method separates molecules based on their hydrodynamic volume in solution, making it highly effective for characterizing the changes in molecular weight and molecular weight distribution of polymers. azom.comshimadzu.com
In degradation studies, GPC is used to analyze samples of this compound before and after exposure to degradative forces such as ultrasonic irradiation or thermal stress. researchgate.netresearchgate.net The degradation process, which involves the scission of polymer chains, leads to a reduction in the average molecular weight. researchgate.net This change is observed in the GPC chromatogram as a shift of the elution peak towards longer elution times, corresponding to smaller molecular sizes. azom.com
By comparing the molecular weight distribution curves of the original and degraded polymer, quantitative data on the extent of degradation can be obtained. azom.com Key parameters derived from GPC analysis include the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). A decrease in Mn and Mw provides direct evidence of chain scission. GPC analysis has been instrumental in confirming the reduction in molecular weight of this compound following ultrasonic treatment. researchgate.net
Mass Spectrometry for Identification of Low Molecular Weight Fragments
Mass spectrometry serves as a critical analytical tool for the characterization of low molecular weight fragments generated during the degradation of this compound (SPS). Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry have been effectively employed to elucidate the structural attributes of degradation products.
Electrospray ionization mass spectrometry (ESI-MS) allows for the efficient production of distributions of [M+Na]⁺ cations in the positive mode and [M–Na]⁻ as well as [M–2Na]²⁻ anions in the negative mode from SPS. researchgate.net These distributions enable the determination of repeating units, end groups, and structural defects within the polyelectrolyte. researchgate.net Further fragmentation analysis using collisionally activated dissociation (CAD) on sodiated cations reveals that degradation proceeds via charge-remote homolytic C–C bond cleavages along the polymer backbone. researchgate.net This process results in fragments that may contain either both or neither of the original end groups. researchgate.net In contrast, precursor ions that have undergone sodium/proton exchange to form sulfonic acid groups (SO₃H) predominantly dissociate through a charge-catalyzed loss of SO₃. researchgate.net
Studies investigating the breakdown of SPS through a Fenton reaction have demonstrated significant depolymerization into low molecular weight compounds. osti.govresearchgate.net Experimental results show that a substantial portion of the polymer is broken down into fragments with molecular weights of less than 500 g/mol . osti.govosti.gov Specifically, for different initial molecular weight SPS samples, low molecular weight peaks were observed around 320 g/mol to 430 g/mol , indicating the release of fragments comparable in size to one or two monomer units. osti.gov
| Initial PSS Molecular Weight (g/mol) | Observed Low Molecular Weight Peak (g/mol) | Reference |
|---|---|---|
| 1700 | 430 | osti.gov |
| 5600 | 370 | osti.gov |
| 33000 | 320 | osti.gov |
Mechanisms of Aromaticity Loss during Degradation
The degradation of this compound, particularly through oxidative processes like the Fenton reaction, involves a concurrent reduction in molecular weight and a loss of aromaticity. osti.govosti.gov The initial step in this process is the addition of a hydroxyl radical to the aromatic rings of the polystyrene sulfonate backbone. osti.gov This addition leads to a significant decrease in aromaticity even at the earliest stages of the reaction, without necessitating immediate ring opening. osti.gov
Quantum chemistry calculations support these experimental findings, indicating that the hydroxyl radical is most likely to add to the carbon atom bonded to the sulfur of the sulfonate group. osti.govosti.gov This initial attack explains the early loss of the hydrogen sulfite anion. osti.govosti.gov For the complete elimination of aromaticity or the cleavage of a C-C bond in the polymer backbone, a minimum of two hydroxyl radicals are required to react with a single monomer unit. osti.govosti.gov Further reactions with hydroxyl radicals can then lead to the opening of the aromatic rings and the formation of alcohols, aldehydes, or acids. osti.gov
Strategies for Enhancing or Mitigating Polystyrene Sulfonate Degradation
Enhancing Degradation:
Several strategies have been investigated to enhance the degradation of polystyrene sulfonate, primarily focusing on advanced oxidation processes.
Fenton and Photoassisted Fenton Reactions: The Fenton reaction, which generates highly reactive hydroxyl radicals, has proven effective in breaking down SPS. osti.govresearchgate.net The efficiency of this process is significantly enhanced by the presence of sulfonate groups on the polymer. These groups can chelate iron ions, thereby localizing the generation of hydroxyl radicals in close proximity to the polymer chain and leading to efficient breakdown. osti.govresearchgate.net The photoassisted Fenton reaction, utilizing UV irradiation, has been shown to be particularly efficient in mineralizing cross-linked sulfonated polystyrene materials. acs.org Optimal conditions for this process have been identified, involving specific concentrations of Fe(III) catalyst and hydrogen peroxide oxidant. acs.org A simple sulfonation pretreatment can render common polystyrene wastes susceptible to this degradation method, achieving over 99% mineralization in a short time frame. acs.org
Ultrasonic Irradiation: The application of ultrasonic irradiation has been explored as a method to accelerate the degradation of polymers. researchgate.net Ultrasound-assisted chemical reactions can lead to higher degradation rates and shorter reaction times compared to conventional methods. researchgate.net For this compound, ultrasonic irradiation can create fragment radicals that can then initiate the polymerization of other monomers, suggesting a pathway for controlled degradation and modification. researchgate.net
Mitigating Degradation:
While much research focuses on enhancing degradation for environmental remediation, understanding the intrinsic stability and degradation pathways can inform strategies for mitigation.
Thermal Stability: Studies have indicated that polystyrene sulfonate exhibits greater thermal stability compared to non-sulfonated polystyrene. researchgate.netits.ac.id This inherent stability is a key factor in its application under various temperature conditions.
Understanding "Weak Links": Thermal degradation of polystyrene has been observed to initiate at "weak links" within the polymer chains. researchgate.net Identifying and potentially modifying these susceptible points in the polymer structure could be a strategy to mitigate thermal decomposition.
Acid Catalysis: The presence of an acid catalyst, such as p-toluene sulfonic acid, has been shown to considerably increase the rate of thermal degradation of polystyrene. researchgate.net Therefore, controlling the pH and avoiding acidic conditions could be a strategy to mitigate the degradation of this compound.
| Strategy | Effect on Degradation | Key Mechanism | Reference |
|---|---|---|---|
| Fenton Reaction | Enhance | Generation of hydroxyl radicals localized by sulfonate groups. | osti.govresearchgate.net |
| Photoassisted Fenton Reaction | Enhance | UV irradiation accelerates the Fenton process. | acs.org |
| Ultrasonic Irradiation | Enhance | Creation of fragment radicals. | researchgate.net |
| Control of Acidity | Mitigate | Avoiding acid catalysts that accelerate thermal degradation. | researchgate.net |
Advanced Applications of Sodium Polystyrene Sulfonate in Material Science and Environmental Engineering
Polymer Electrolyte Membranes
The sulfonic acid groups in polystyrene sulfonate make it a candidate for polymer electrolyte membranes (PEMs), particularly in electrochemical applications where proton transport is crucial.
Proton Exchange Membranes in Fuel Cell Applications
Sodium polystyrene sulfonate, in its acidic form (poly(styrene sulfonic acid) or PSSA), is utilized as a proton exchange membrane in fuel cell technology. wikipedia.orgmdpi.com These membranes are a critical component in fuel cells, facilitating the transport of protons from the anode to the cathode. econstor.eu PSSA-based membranes were notably used in NASA's Gemini space program in the 1960s. mdpi.com However, the durability of these early membranes was limited under typical operating conditions. mdpi.com
Modern research focuses on enhancing the properties of sulfonated polystyrene membranes. Strategies include creating composite membranes by casting a polystyrene sulfonate solution with suspended particles of a cross-linked PSS ion exchange resin. researchgate.net These composite membranes show greater ion exchange capacity (IEC) and reduced swelling compared to pure PSS membranes. researchgate.net Other approaches involve synthesizing block copolymers, such as sulfonated polystyrene-b-polyisobutylene-b-polystyrene (SSIBS), which can form well-defined, interconnected ionic transport channels. acs.org An optimized SSIBS membrane has demonstrated performance in a direct methanol (B129727) fuel cell (DMFC) comparable to the commercial Nafion 117 membrane. acs.org Another study modified sulfonated polystyrene with a metal-organic framework, MIL-53(Al)-NH2, to create a novel PEM for DMFCs, achieving a peak power density of 17.04 mW/cm². ijcce.ac.ir
| Membrane Type | Key Feature/Modification | Reported Proton Conductivity (S/cm) | Maximum Power Density (mW/cm²) | Reference Application |
|---|---|---|---|---|
| Electrospun Sulfonated Polystyrene | Sulfonated for 3 hours | 8.8 x 10⁻⁴ | Not Specified | Hydrogen Fuel Cell |
| Modified Sulfonated Polystyrene (SPS) | Incorporation of 0.25% wt MIL-53(Al)-NH2 | Not Specified | 17.04 | Direct Methanol Fuel Cell (DMFC) |
| Sulfonated Polystyrene-b-polyisobutylene-b-polystyrene (SSIBS) | Optimized block copolymer structure | Not Specified | 32.24 | Direct Methanol Fuel Cell (DMFC) |
Synthesis of Cross-Linked Polymer Electrolyte Membranes with High Sulfonic Acid Density
The synthesis of highly effective PEMs often requires a high density of sulfonic acid groups. acs.org Conventional methods for preparing sulfonated cross-linked polystyrene involve the sulfonation of a pre-existing cross-linked polystyrene matrix, typically made from the copolymerization of styrene (B11656) and divinylbenzene (B73037). acs.org However, achieving a high degree of sulfonation with these methods is challenging and can lead to side reactions like chain scission or loss of cross-linking. acs.org
To overcome these limitations, alternative synthesis strategies have been developed. One effective route involves protecting the sulfonic acid group of a styrenesulfonate monomer (e.g., sodium styrenesulfonate) through esterification. acs.orgconsensus.app This protected monomer is then copolymerized with a cross-linking agent like divinylbenzene. acs.orgconsensus.app The final step is the deprotection of the alkyl groups, typically with a base, to yield a cross-linked poly(styrenesulfonic acid) membrane with a very high and homogeneous density of sulfonic acid groups. acs.orgconsensus.app This method allows for the creation of membranes with a sulfonic acid unit mole fraction of 90% or higher. consensus.app Such membranes exhibit extremely high proton conductivity, reaching values as high as 0.93 S cm⁻¹ at 80 °C and 90% relative humidity, significantly outperforming many commercial membranes. consensus.app Another approach involves synthesizing triblock copolymers, such as polystyrene-b-poly(hydroxyethyl methacrylate)-b-poly(styrene sulfonic acid), where the central block can be cross-linked to enhance membrane stability. researchgate.net
Water Treatment and Remediation Technologies
Cross-linked this compound resins are extensively used in water purification and environmental remediation due to their robust ion-exchange capabilities. wikipedia.org
Water Softening via Cation Exchange Resin Beds
One of the most common applications of this compound is in water softening. wikipedia.org Hard water, characterized by high concentrations of calcium (Ca²⁺) and magnesium (Mg²⁺) ions, is passed through a column or bed containing the resin in its sodium (Na⁺) form. wikipedia.orgfilterwater.com The resin has a higher affinity for the divalent "hard" ions (Ca²⁺, Mg²⁺) than for the monovalent sodium ions. wikipedia.org As a result, the calcium and magnesium ions adhere to the sulfonate groups on the polymer, displacing the sodium ions, which are released into the water. wikipedia.orgfilterwater.com This process effectively exchanges the hardness-causing ions for sodium ions, resulting in "softened" water. wikipedia.org
When the resin becomes saturated with calcium and magnesium ions, it can be regenerated by washing it with a concentrated solution of sodium chloride (common salt). filterwater.comcomplete-water.com The high concentration of sodium ions in the brine solution reverses the exchange process, displacing the Ca²⁺ and Mg²⁺ ions from the resin and restoring it to its sodium form, ready for another softening cycle. filterwater.com
| Property | Value/Description |
|---|---|
| Polymer Matrix | Crosslinked Polystyrene Divinylbenzene |
| Functional Group | Sulfonic Acid (R-SO₃⁻) |
| Ionic Form (as shipped) | Sodium (Na⁺) |
| Total Volumetric Capacity | ≥ 2.0 eq/l min |
| Operating pH Range | 0 - 14 |
| Maximum Temperature (Na⁺ Form) | 120 °C |
Adsorption of Heavy Metal Ions from Wastewater
The cation-exchange properties of sulfonated polystyrene are also effective for the remediation of wastewater containing heavy metal ions. researchgate.net By sulfonating polystyrene, functional groups are introduced that can bind with toxic metal ions such as zinc (Zn²⁺), copper (Cu²⁺), and cadmium (Cd²⁺). researchgate.net This turns polystyrene waste into a valuable adsorbent for environmental cleanup. researchgate.net
In batch experiments, sulfonated polystyrene has demonstrated significant adsorption capacities for various heavy metals. The process is often well-described by both the Langmuir and Freundlich isotherm models. researchgate.net The efficiency of removal can be optimized by adjusting parameters such as pH, contact time, and temperature. bohrium.com For instance, one study converted polystyrene waste into a cation exchange resin and found maximum adsorption capacities of 4.09 mg/g for Zn²⁺, 4.58 mg/g for Cu²⁺, and 4.04 mg/g for Cd²⁺. researchgate.net
| Heavy Metal Ion | Chemical Formula | Maximum Adsorption Capacity (mg/g) |
|---|---|---|
| Zinc | Zn²⁺ | 4.09 |
| Copper | Cu²⁺ | 4.58 |
| Cadmium | Cd²⁺ | 4.04 |
Removal of Organic Dyes and Pollutants from Aqueous Solutions
Polymeric ion-exchange resins, including this compound, are effective in removing a wide range of organic pollutants, such as dyes and phenols, from wastewater. dntb.gov.uanih.gov The anionic sulfonate groups on the polymer surface can effectively adsorb cationic organic dyes through electrostatic interactions. mdpi.comirost.ir
For example, sulfonated polystyrene has been successfully used to remove Methylene (B1212753) Blue, a common cationic dye, from aqueous solutions. irost.ir In one study, waste polystyrene was converted into a magnetic polystyrene sulfonate adsorbent, which showed a maximum adsorption capacity of 46.512 mg/g for Methylene Blue. irost.ir Another study investigated the use of activated carbon derived from plant waste and incorporated with sulfonated polystyrene (AC/SPS) to remove Rhodamine B and Congo Red dyes. The composite material showed a removal efficiency of 98% for Congo Red under optimized conditions. researchgate.net Furthermore, modifying polystyrene with sodium lignosulfonate, which contains numerous oxygen-containing functional groups, has been shown to enhance its ability to adsorb phenol (B47542) from polluted water, with a maximum adsorption of 31.08 mg/g at 30 °C. nih.gov
| Adsorbent | Pollutant | Maximum Adsorption Capacity (mg/g) | Removal Efficiency (%) |
|---|---|---|---|
| Magnetic Polystyrene Sulfonate | Methylene Blue | 46.512 | ~98% |
| Activated Carbon/Sulfonated Polystyrene (AC/SPS) | Congo Red | Not Specified | 98% |
| Sodium Lignosulfonate Modified Polystyrene (SLPS) | Phenol | 31.08 | Not Specified |
Auxiliary Agent in Coagulation, Flocculation, and Flotation Processes
This compound (SPS) demonstrates significant potential as an auxiliary agent in water and wastewater treatment, specifically in coagulation, flocculation, and flotation processes. Research has explored the synthesis of polystyrene sulfonate from recycled materials, such as waste plastic cups, to create effective polyelectrolytes for these applications. researchgate.net This approach not only addresses water purification challenges but also offers a viable method for recycling plastic waste.
In studies conducted at the Municipal Department of Water and Wastewater in Uberlândia-MG, Brazil, polystyrene sulfonate synthesized from waste cups was tested as a coagulant aid. The performance of this recycled PSS was compared with that of commercial polymers. The results indicated that the synthesized PSS was particularly effective for treating water with turbidity greater than 30 NTU and showed superior performance in wastewater treatment scenarios. researchgate.net
The effectiveness of polyelectrolytes like SPS in these processes stems from their ability to bridge pollutants and facilitate the attachment of the resulting aggregates to the air-water interface during flotation. researchgate.net When used in conjunction with primary coagulants, SPS can enhance the formation of larger, more stable flocs that are more easily removed from the water. One study successfully converted waste polystyrene from electrical appliances into a water-soluble polystyrene sulfonate that functioned as a polymer flocculant. researchgate.net The viscosity of the resulting PSS could be controlled by introducing sulfone bridges during the sulfonation process. researchgate.net This research found that PSS with a medium viscosity was efficient for treating industrial inorganic wastewater, while a more viscous PSS was better suited for dewatering domestic wastewater. researchgate.net
| Application | Polymer Type | Key Finding |
| Water Treatment (Turbidity > 30 NTU) | Polystyrene Sulfonate (from waste cups) | Promising results compared to commercial polymers. researchgate.net |
| Wastewater Treatment | Polystyrene Sulfonate (from waste cups) | Demonstrated the best performance among tested polymers. researchgate.net |
| Industrial Inorganic Wastewater | Polystyrene Sulfonate (medium viscosity) | Efficient in flocculation and treatment. researchgate.net |
| Domestic Wastewater Dewatering | Polystyrene Sulfonate (high viscosity) | Suitable for dewatering applications. researchgate.net |
Catalysis and Organic Synthesis
Solid Acid Catalyst Applications of Polystyrene Sulfonic Acid Resins
Polystyrene sulfonic acid (PSSA) resins are widely utilized as solid acid catalysts in a variety of organic reactions. These materials are attractive alternatives to liquid acids like sulfuric acid because they are less corrosive, reusable, and minimize waste generation. mdpi.com Their catalytic activity is derived from the presence of sulfonic acid (-SO₃H) groups attached to the polystyrene backbone, which provide Brønsted acid sites.
These resins, including commercially available macroporous resins like Amberlyst, are effective in reactions such as esterification, alkylation, hydration, and dehydration. researchgate.netscielo.br For instance, they are used in the production of biodiesel through the esterification of long-chain fatty acids. scielo.br The mechanism involves the protonation of the fatty acid by the sulfonic acid groups, which increases the electrophilic character of the carbonyl group and facilitates the nucleophilic attack by an alcohol. scielo.br
The efficiency of these catalysts can be influenced by their physical properties, such as porosity and acid site concentration. researchgate.net For example, "over-sulfonated" resins can exhibit stronger acid sites, leading to enhanced catalytic activity. researchgate.net Researchers have also successfully converted expanded polystyrene (EPS) foam waste into PSSA, which then served as a heterogeneous acid catalyst for esterification reactions to produce triacetin. ugm.ac.id The degree of sulfonation in the synthesized PSSA was found to directly correlate with its catalytic performance. ugm.ac.id
| Catalyst Type | Reaction | Key Research Finding |
| Amberlyst 35 & 36 ("over-sulfonated") | α-pinene isomerization, Toluene benzylation | Exhibit stronger acid sites and higher catalytic activity compared to conventional Amberlyst 15. researchgate.net |
| Polysulfone with Sulfonated Polystyrene Membranes | Oleic acid esterification with methanol | Achieved 95.8% conversion in 240 minutes, demonstrating high efficiency and potential for reuse. scielo.br |
| Polystyrene Sulfonic Acid (from EPS foam) | Glycerol esterification to produce triacetin | A high degree of sulfonation (78.63%) was achieved, resulting in an effective catalyst. ugm.ac.id |
| Soluble Polystyrene Sulfonic Acid (from waste) | Xylose dehydration, Biodiesel synthesis | Showed good catalytic activity, though reusability required ultrafiltration. researchgate.net |
Heterogeneous Catalysis using Polystyrene Sulfonate-Based Materials
The versatility of polystyrene sulfonate extends to its use in creating advanced heterogeneous catalytic systems. These materials combine the acidic functionality of sulfonic acid groups with the structural properties of various supports, leading to catalysts with enhanced stability, activity, and selectivity.
One approach involves grafting polystyrene sulfonic acid onto silica (B1680970) supports, such as SBA-15. mdpi.com This creates a hybrid organic-inorganic catalyst that benefits from the high surface area and ordered mesoporous structure of the silica, along with the strong acid sites of the PSSA. mdpi.com Such catalysts have demonstrated high efficiency in esterification reactions, with performance comparable to commercial resins like Nafion and Amberlyst. mdpi.com The combination of strong sulfonic acid moieties and a hydrophobic surface proves effective for ester production. mdpi.com
Another strategy involves using hypercrosslinked polystyrene (HPS) as a support for catalytically active metal nanoparticles. mdpi.comnih.gov The hierarchical porosity of HPS, which includes micropores, mesopores, and macropores, is crucial for both the formation of the metal nanoparticles and for facilitating efficient mass transfer of reactants to the active sites. mdpi.comnih.gov These composite materials have been explored for various biomass conversion processes, including hydrogenation and oxidation reactions. mdpi.comnih.gov The development of such catalysts by upcycling plastic waste into functional materials represents a promising avenue for sustainable chemistry. acs.org
Industrial and Specialty Chemical Applications
Superplasticizers in Cement Formulations
This compound has been investigated for its role as a superplasticizer, or high-range water reducer, in cement and concrete formulations. Superplasticizers are critical chemical admixtures that improve the workability and flow characteristics of fresh concrete, allowing for a significant reduction in the water-to-cement ratio. wikipedia.org This reduction in water content, without compromising workability, leads to hardened concrete with higher strength and lower porosity. wikipedia.org
Crucially, the inclusion of SPS has been shown to modify the morphology of ettringite (another hydration product) and to decrease both the total pore volume and the size of the pores within the hardened cement paste. researchgate.net This pore refinement is a key factor in enhancing the durability and strength of the final concrete product. The mechanism of action for sulfonate-based superplasticizers involves the adsorption of the polymer onto cement particles, imparting a negative charge that leads to electrostatic repulsion between the particles, thereby improving dispersion and fluidity. wikipedia.org
| Superplasticizer Generation | Chemical Type | Typical Water Reduction |
| First Generation | Lignosulfonates | ~10% anatoliachemicals.com |
| Second Generation | Sulfonated Naphthalene/Melamine Formaldehyde (B43269) Condensates | Up to 30% wikipedia.organatoliachemicals.com |
| Third Generation | Polycarboxylate Ethers (PCE) | Up to 40% anatoliachemicals.com |
Dye Improving Agents for Textile Applications
In the textile industry, sulfonate-based compounds are essential as dispersing and leveling agents to ensure uniform and high-quality dyeing. Dispersing agents are crucial for preventing the aggregation of dye particles in the dye bath, which is particularly important for hydrophobic dyes like disperse dyes used on polyester (B1180765) fibers. nestorindustries.com By keeping the dye particles finely distributed, these agents prevent sedimentation and ensure an even application onto the fabric, resulting in vibrant and consistent coloration. nestorindustries.com
Anionic surfactants, including various sulfonates, are commonly used as dispersing agents. nestorindustries.com These chemicals work by stabilizing dye suspensions and reducing the surface tension of the liquid, which improves the wetting of the fabric and allows for better dye penetration into the fibers. nestorindustries.com The family of sulfonated aromatic formaldehyde condensates, which are structurally related to this compound, are effective dispersing agents. snf.com
Furthermore, sulfonated polymers can act as leveling agents, which control the uptake of dye by the fabric to avoid uneven coloring. tiankunchemical.com They moderate the dyeing rate, allowing the dye to be distributed uniformly across the textile. tiankunchemical.comekb.eg For certain fiber and dye combinations, such as natural fibers and nylon, anionic surfactants like sodium alkyl sulfonates serve as effective fibrophilic leveling agents. tiankunchemical.com While lignosulfonates are a common, eco-friendly option derived from wood pulp, synthetic polymers based on sulfonation chemistry are also widely employed to achieve high fastness and levelness in dyeing processes. snf.comgreenagrochem.com
Antistatic Agents and Emulsifiers
This compound (SPS) is a versatile polymer that serves critical functions in material science, notably as an antistatic agent and an emulsifier. Its efficacy as an antistatic agent stems from its chemical structure, which allows it to dissipate electrical charges that accumulate on the surfaces of materials. nbinno.com This is particularly valuable for materials like plastics, synthetic fibers, and paper, where static buildup can attract dust, cause products to cling together, and create potential ignition hazards. nbinno.com The mechanism involves the sulfonate groups in the polymer attracting a thin layer of atmospheric moisture, which then conducts the static charge away from the surface. nbinno.com This property improves the handling, safety, and aesthetic appearance of final products in industries ranging from packaging and textiles to electronics. nbinno.com
Beyond its role in static control, this compound, often in its monomer form sodium styrene sulfonate (NaSS), is utilized as an emulsifying comonomer. acs.org In processes like emulsion polymerization, NaSS helps to stabilize the suspension of monomer droplets in a liquid medium. This is crucial for synthesizing polymer nanoparticles with controlled sizes and properties. For instance, in the synthesis of cross-linked polystyrene nanoparticles, NaSS has been used as an emulsifying comonomer to produce particles with diameters in the range of 40-90 nm. acs.org The ionic nature of the sulfonate groups provides electrostatic stabilization to the polymer particles, preventing them from coalescing.
Development of Novel Sorbent Materials
The unique properties of this compound have led to its extensive investigation in environmental engineering, particularly for the development of novel sorbent materials for water purification. By sulfonating polystyrene, often derived from waste materials like expanded polystyrene foam, researchers can create high-efficiency adsorbents. researchgate.net The introduction of anionic sulfonate groups (-SO₃⁻) onto the polystyrene backbone creates strong ionic interaction sites for the removal of cationic pollutants, such as heavy metal ions and organic dyes, from aqueous solutions. researchgate.netresearchgate.net
The transformation of waste polystyrene into valuable adsorbents is a cost-effective and environmentally friendly approach. mdpi.com The resulting sulfonated polystyrene (SPS) sorbents can be engineered into various forms, including foams and hyper-crosslinked polymers, which possess a porous structure that facilitates the separation and regeneration processes. researchgate.netmdpi.com Research has demonstrated the effectiveness of these materials in adsorbing a range of contaminants, including lead (Pb²⁺), cadmium (Cd), methylene blue, and fluoroquinolone antibiotics. researchgate.netmdpi.comresearchgate.netnih.gov For example, sulfonated hyper-crosslinked polystyrene derived from waste foam has shown a maximum adsorption capacity for cadmium ions of 0.7 mmol/g. researchgate.net Similarly, modified waste polystyrene has been effective in removing the antibiotic ciprofloxacin (B1669076) and the dye methylene blue from water. researchgate.netresearchgate.net
Encapsulated Polystyrene Sulfonate Composites for Enhanced Adsorption
To further enhance the adsorption capabilities and handling of polystyrene sulfonate, researchers have developed encapsulated composite materials. These composites combine the high ion-exchange capacity of polystyrene sulfonate with the structural properties of other materials, such as natural biopolymers or inorganic nanoparticles. nih.govmdpi.commdpi.com
A notable example is the encapsulation of polystyrene sulfonate (PSS) within chitosan (B1678972) beads. nih.govmdpi.com Chitosan, a natural polysaccharide, provides a porous and robust framework for the PSS. In these composites, the anionic sulfonate groups of the PSS are readily accessible to bind with cationic pollutants. The presence of PSS enables cationic methylene blue dye to adsorb to the anionic chitosan structure via electrostatic interaction between the sulfonic group and the dye molecule. nih.govmdpi.com This synergistic combination results in a material with enhanced adsorption capacity. Studies on these Chi-PSS beads have shown a rougher pore structure compared to plain chitosan beads, contributing to their effectiveness. mdpi.com
Another approach involves grafting PSS onto inorganic cores, such as silica (SiO₂) nanoparticles, to create core-shell composite materials. mdpi.com This method produces a water-insoluble dispersant where the high density of sulfonate functional groups on the surface provides strong electrostatic repulsion, which is useful in applications like coal-water slurries. mdpi.com Similarly, modifying activated carbon with PSS enhances its surface hydrophilicity and charge transfer properties, creating a composite with improved adsorption and photocatalytic degradation capabilities for pollutants like methylene blue. mdpi.com
The table below summarizes the maximum adsorption capacities (q_max) of various encapsulated PSS composites for methylene blue.
| Adsorbent Composite | Pollutant | Maximum Adsorption Capacity (mg/g) | Adsorption Isotherm Model |
| Chitosan-Bead-Encapsulated PSS | Methylene Blue | 42.21 | Langmuir nih.govmdpi.com |
| Magnetic Polystyrene Sulfonate | Methylene Blue | 46.512 | Langmuir sid.irirost.ir |
Regeneration and Reusability Studies of Polystyrene Sulfonate Adsorbents
A critical factor for the practical application of any adsorbent is its ability to be regenerated and reused over multiple cycles, which enhances its cost-effectiveness and sustainability. Polystyrene sulfonate-based adsorbents have demonstrated excellent potential in this regard. mdpi.com
Studies have shown that pollutant-saturated SPS sorbents can be effectively regenerated using simple acid or base washing. For instance, SPS foams saturated with lead (Pb²⁺) and methylene blue were readily regenerated by immersion in a 1 M hydrochloric acid (HCl) solution. mdpi.com The regenerated foams exhibited outstanding cyclic performance, maintaining a stable adsorption uptake over five consecutive adsorption-desorption cycles. mdpi.com Similarly, waste polystyrene modified with sulfuric acid and a chelating agent to adsorb ciprofloxacin was effectively regenerated with 1 M HCl, maintaining a high adsorption ability of 87.2% after 10 cycles. researchgate.net
In the case of encapsulated composites, chitosan-bead-encapsulated PSS demonstrated good regeneration using various reagents, with sodium hydroxide (B78521) (NaOH) being particularly effective. nih.gov Continuous adsorption setups showed that these beads could be reused for methylene blue adsorption for up to three cycles. nih.gov Another study on modified waste expanded polystyrene for norfloxacin (B1679917) removal also reported excellent reusability, maintaining over 80.9% of its adsorption capacity after eight adsorption-regeneration cycles using 1 M HCl. nih.gov
The table below presents findings from regeneration studies on different polystyrene sulfonate adsorbents.
| Adsorbent | Regenerating Agent | Number of Cycles | Retained Adsorption Efficiency |
| Sulfonated Polystyrene (SPS) Foams | 1 M HCl | 5 | "Outstanding cyclic performance" mdpi.com |
| Modified Waste Polystyrene (EPSH₂SO₄+EDDS) | 1 M HCl | 10 | 87.2% researchgate.net |
| Chitosan-Bead-Encapsulated PSS | Sodium Hydroxide | 3 | "Can be reused" nih.gov |
| Modified Waste Polystyrene (EPSH₂SO₄+persulfate) | 1 M HCl | 8 | >80.9% nih.gov |
Theoretical and Computational Modeling of Sodium Polystyrene Sulfonate Systems
Density Functional Theory (DFT) Studies on Molecular Interactions
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of sodium polystyrene sulfonate, DFT calculations provide detailed insights into molecular-level interactions.
Researchers have employed DFT to study the interactions between this compound and other molecules, such as ionic liquids. For instance, studies on the interaction of SPS with 1–butyl–3–methylimidazolium bromide in aqueous solutions have utilized DFT to complement experimental data from conductometry. researchgate.netdntb.gov.ua These computational approaches help to elucidate the nature of the interactions and the geometry of the interacting species.
DFT calculations are also valuable in understanding the binding and interaction energies between polymer functional groups and various ions. nih.govresearchgate.net For example, DFT can be used to model the interaction between the sulfonate group of the polymer and cations, providing a theoretical basis for its ion-exchange properties. The application of DFT helps in predicting the stability of polymer-drug complexes and understanding the forces driving these interactions, which is crucial for applications like drug delivery systems. nih.govresearchgate.net
Key findings from DFT studies often include:
Optimized geometries of SPS interacting with other molecules.
Calculation of binding energies to quantify the strength of interactions.
Analysis of the electronic properties, such as charge distribution, which governs the electrostatic interactions.
Molecular Dynamics Simulations for Polyelectrolyte Structure and Dynamics
Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules. For this compound, MD simulations have been extensively used to understand its conformational behavior, the dynamics of counterion condensation, and its interaction with solvents. nih.govnih.gov
Atomistic MD simulations, where every atom is explicitly represented, provide a high level of detail. These simulations have shown that the conformation of a polystyrene sulfonate chain is highly dependent on the degree of sulfonation. nih.govnih.gov At low sulfonation levels, the hydrophobic polystyrene backbone dominates, leading to collapsed, globular conformations in aqueous solutions. As the fraction of sulfonated groups increases, electrostatic repulsion between the charged groups leads to more extended and elongated chain conformations. nih.govnih.gov
MD simulations have also been crucial in studying the phenomenon of counterion condensation, where counterions (like Na+) accumulate around the charged polyelectrolyte chain. Simulations can track the radial distribution of counterions around the polymer backbone, providing insights into the extent of this condensation. nih.gov The explicit inclusion of water molecules in these simulations is critical for accurately capturing the hydration effects and their influence on both polymer conformation and ion distribution. nih.govacs.org
| Simulation Parameter | Observation | Reference |
|---|---|---|
| Degree of Sulfonation (f) | Transition from collapsed to elongated chain conformation as 'f' increases. | nih.govnih.gov |
| Solvent Model | Explicit water models (e.g., TIP3P-PME) are crucial for capturing accurate solvent-ion and solvent-polymer interactions. | nih.gov |
| Counterion Type (e.g., Na+, Mg2+) | Divalent counterions like Mg2+ show a higher propensity for contact pair formation with sulfonate groups compared to monovalent Na+. | nih.gov |
| Chain Length (N) | Scaling dependence of chain size on the degree of polymerization changes with the conformational state (collapsed vs. extended). | nih.gov |
Scaling Theory Applications for Electrical Conductance of Polyelectrolytes
Scaling theory provides a framework for understanding how the properties of a polymer system change with variables like concentration and molecular weight. For polyelectrolytes such as this compound, scaling laws have been successfully applied to describe their electrical conductance in solution. researchgate.netresearchgate.netmdpi.com
The electrical conductivity of an SPS solution is influenced by the mobility of the polyions and their counterions. Scaling theory helps to model how these mobilities are affected by the polymer's conformation in different concentration regimes (dilute, semi-dilute, and concentrated). mdpi.comresearchgate.net In dilute solutions, polymer chains are far apart, while in semi-dilute solutions, they start to overlap.
Studies have analyzed specific conductivity data of SPS solutions as a function of polyelectrolyte concentration using equations derived from scaling concepts. researchgate.net This approach allows for the determination of parameters such as the fraction of free (uncondensed) counterions, which are the primary charge carriers. researchgate.netresearchgate.net Research has shown that the extent of counterion condensation is significantly affected by the polyelectrolyte concentration, molecular weight, the presence of added electrolytes, and temperature. researchgate.net The scaling approach provides a more accurate description of conductivity behavior across different concentration regimes compared to classical theories like the Manning counterion condensation model, which does not account for changes in polymer conformation. researchgate.netmdpi.com
Ab Initio Quantum Chemistry Calculations for Reaction Pathways
Ab initio quantum chemistry methods are computational techniques based on first principles of quantum mechanics, without the use of experimental data. These calculations are employed to investigate the reaction mechanisms and pathways involving this compound.
One area where ab initio calculations have been applied is in understanding the degradation of polystyrene sulfonate. For example, the breakdown of the polymer through a Fenton reaction has been studied by combining experimental results with ab initio quantum chemistry calculations. osti.gov These calculations provide insights into the reaction pathways at a molecular level, such as identifying the most likely sites for radical attack on the polymer chain. osti.govosti.gov
The calculations can show that for the breakdown of polystyrene sulfonate, the hydroxyl radical is most likely to add to the aromatic carbon bonded to the sulfur atom. osti.govosti.gov This finding helps to explain the observed loss of hydrogen sulfite (B76179) from the polymer early in the degradation process. osti.gov Furthermore, these computational studies can indicate the number of radical interactions required to cleave the polymer backbone or to disrupt the aromaticity of the phenyl rings. osti.gov Such detailed mechanistic information is difficult to obtain through experimental means alone.
Coarse-Grained Models for Conformational Properties in Solution
While atomistic simulations provide a high level of detail, they are computationally expensive and often limited to short time and length scales. Coarse-grained (CG) modeling is a technique that simplifies the representation of a molecule by grouping several atoms into a single interaction site or "bead". acs.orgnih.gov This reduction in the number of degrees of freedom allows for the simulation of larger systems for longer times.
Several CG models have been developed for this compound to study its conformational properties in aqueous solutions. acs.orgtandfonline.comacs.org These models are typically parameterized to reproduce certain properties from more detailed atomistic simulations or experimental data, such as the end-to-end distance of the polymer chain. acs.orgnih.gov
CG simulations have been used to investigate the structure of SPS solutions over a range of polymer concentrations. tandfonline.com They have also been employed to study the transition between different conformational states, such as the coil-to-globule transition that occurs with varying sulfonation degrees. nih.gov For instance, at high sulfonation, the chains are rod-like, while at low sulfonation (e.g., a fraction of 0.25 or less), the chain collapses into a cylindrical globule. nih.gov At intermediate sulfonation, "pearl-necklace" conformations can be observed. nih.gov The development of CG models that explicitly include solvent beads has been shown to be crucial for accurately capturing the properties of polyelectrolytes in aqueous environments. acs.orgosti.gov
| Modeling Approach | Key Features | Typical Application | Reference |
|---|---|---|---|
| Implicit Solvent CG | Solvent is treated as a dielectric continuum. Computationally very efficient. | Studying local and global chain conformations and the effect of added salt. | acs.org |
| Explicit Solvent CG (e.g., MARTINI) | Groups of water molecules are represented by a single bead. Balances computational cost and physical accuracy. | Investigating polymer properties in dilute solutions and the influence of local chemistry. | acs.orgnih.gov |
| Machine-Learned CG | Uses machine learning techniques (e.g., Bayesian optimization) to develop CG models. | Capturing both polymer structure and dynamics, including viscoelastic properties. | osti.gov |
Prediction of Structure-Property Relationships through Computational Methods
A primary goal of computational modeling is to establish clear relationships between the molecular structure of a material and its macroscopic properties. For this compound, computational methods are instrumental in predicting how changes in its chemical structure affect its behavior in solution and in bulk.
The conformational changes of SPS with varying degrees of sulfonation, as predicted by MD and CG simulations, directly relate to its properties. nih.govnih.gov For example, the extended conformation of highly sulfonated SPS leads to high solution viscosity, a key property in many of its applications. The collapsed, hydrophobic nature of low-sulfonated SPS, on the other hand, influences its aggregation behavior.
Analytical Methodologies and Purity Assessment of Sodium Polystyrene Sulfonate
Chromatographic Techniques for Purity and Impurity Profiling
Chromatographic techniques are fundamental in the quality control of sodium polystyrene sulfonate, ensuring its purity and identifying potential impurities. These methods are crucial for separating and quantifying various components within the polymer matrix.
High-Performance Liquid Chromatography (HPLC) for Organic Impurities and Isomers
High-Performance Liquid Chromatography (HPLC) is a precise and accurate method for identifying and quantifying toxic organic impurities in this compound. scienceopen.comakjournals.comresearchgate.net This technique is essential for ensuring the safety and efficacy of the bulk drug and its finished products. akjournals.com A validated HPLC-UV method has been developed to estimate impurities such as styrene (B11656), naphthalene, divinyl benzene (B151609) (DVB), and ethylvinyl benzene (EVB). scienceopen.comakjournals.com
The method's validation includes parameters like specificity, accuracy, precision, linearity, limit of detection (LOD), and limit of quantitation (LOQ). scienceopen.com This ensures the reliability of the results for impurity testing in commercial batches. scienceopen.com The analysis of organic impurities is critical as they can impact the safety, stability, and effectiveness of the drug. akjournals.com Research has shown that the linearity range for known impurities is from the LOQ to 150% of the specification limit. akjournals.com
Below is a table summarizing the results from a study on marketed samples of this compound, showcasing the levels of various impurities detected.
| Impurity | Sample 1 (ppm) | Sample 2 (ppm) | Sample 3 (ppm) |
| Styrene | 0.1017 | 0.1025 | 0.1011 |
| Naphthalene | 0.0251 | 0.0255 | 0.0249 |
| Divinyl benzene | Not Detected | Not Detected | Not Detected |
| Ethylvinyl benzene | Not Detected | Not Detected | Not Detected |
This table is based on data presented in a study on the quantitative analysis of organic impurities in this compound. akjournals.com
Gel Permeation Chromatography (GPC) for Molecular Weight Distribution
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight distribution of this compound. This technique separates polymer molecules based on their size in solution.
The analysis is typically performed using columns packed with porous, sulfonated styrene-divinylbenzene particles. lcms.cz An aqueous mobile phase, often a buffer solution like disodium (B8443419) hydrogen phosphate, is used to carry the polymer through the column. lcms.cz Under these conditions, the this compound is analyzed, and a conventional calibration with polystyrene sulfonate sodium salt standards allows for the determination of absolute molar masses. lcms.cz
The molecular weight distribution is a critical quality attribute as it can influence the physical properties and performance of the polymer. GPC provides values for the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (Mw/Mn).
| Parameter | Value |
| Number Average Molecular Weight (Mn) | 34,000 - 1,912,000 g/mol |
| Weight Average Molecular Weight (Mw) | Varies with sample |
| Polydispersity Index (Mw/Mn) | >1.10 for broad standards |
Data sourced from studies on the characterization of this compound. lcms.czaip.org
Physico-Chemical Methods for Quality Control
A variety of physico-chemical methods are employed to ensure the quality and consistency of this compound. These tests assess key functional properties of the polymer.
Ion Exchange Capacity Determination
The ion-exchange capacity (IEC) is a crucial parameter that quantifies the number of active ion exchange sites within the polymer. It is typically expressed in milliequivalents per gram of dry resin. Titration is a widely used technique for determining the IEC. researchgate.net For this compound, a cation exchange resin, the determination involves exchanging the sodium ions with another cation, followed by titration to quantify the exchanged ions. nihs.go.jpnih.gov
Pharmacopeial standards specify that each gram of anhydrous this compound should exchange with a defined amount of potassium. nihs.go.jp This property is fundamental to its mechanism of action. nih.gov The IEC is a critical quality attribute as it directly relates to the therapeutic efficacy of the product. nih.gov
| Parameter | Specification |
| Potassium Exchange Capacity | 0.110 g - 0.135 g per g of anhydrous resin |
| Sodium Content | 9.4% - 11.0% on an anhydrous basis |
Specifications are based on pharmacopeial monographs. nihs.go.jp
Conductivity Measurements
Conductivity measurements are used to assess the ionic properties of this compound solutions. The specific conductance of a solution is influenced by the concentration of the polyelectrolyte and the nature of the solvent. researchgate.net Studies have shown that the specific conductance increases with the concentration of this compound. researchgate.net
Temperature compensation is important for accurate conductivity measurements, as the conductivity of a solution is temperature-dependent. usp.org These measurements can provide insights into the behavior of the polyion and its counterions in solution. researchgate.net
| Property | Observation |
| Specific Conductance | Increases with increasing concentration of this compound in water and methanol-water mixtures. researchgate.net |
| Equivalent Conductivity | Increases with decreasing concentration within the investigated range. researchgate.net |
Particle Size Distribution Analysis (e.g., Laser Diffraction, SEM)
The particle size distribution of this compound powder is an important physical characteristic that can affect its properties. Techniques such as laser diffraction and Scanning Electron Microscopy (SEM) are used to determine the size and morphology of the particles.
| Technique | Information Provided | Typical Size Range |
| Laser Diffraction | Volume-based particle size distribution | 400-2000 µm (in some preparations) google.com |
| Scanning Electron Microscopy (SEM) | Particle morphology and surface characteristics | Varies, can show narrow distributions (e.g., 52-56 µm) google.com |
Moisture Content Determination
The determination of moisture content in this compound is a critical parameter in its quality control, as excess moisture can affect its chemical stability, physical properties, and performance. Two primary methods are widely employed for this purpose: Karl Fischer titration and Loss on Drying (LOD).
Karl Fischer Titration
Karl Fischer (KF) titration is a highly specific and accurate method for determining water content. tandfonline.com It is based on a stoichiometric chemical reaction between water and a reagent containing iodine, sulfur dioxide, a base (typically imidazole), and a solvent (usually methanol). The endpoint of the titration is reached when all the water in the sample has reacted, which can be detected potentiometrically.
This technique is particularly advantageous as it is selective for water and is not affected by other volatile components that might be present in the polymer. tandfonline.com For polymers like this compound, a coulometric or volumetric KF titrator can be used. The process often involves heating the sample in an oven to vaporize the moisture, which is then carried by a dry inert gas, such as nitrogen, into the titration cell where it reacts with the KF reagent. akjournals.com This method can accurately measure moisture content over a wide range, from parts per million (ppm) to 100%. tandfonline.com The Japanese Pharmacopoeia specifies direct titration for determining the water content in this compound, with a limit of not more than 10.0%. researchgate.net
Loss on Drying (LOD)
The Loss on Drying (LOD) method is a simpler, gravimetric technique used to determine the amount of volatile matter, including water, in a sample. chemmethod.comajpsonline.combiopharminternational.com The procedure involves accurately weighing a sample, heating it in an oven under specified conditions (e.g., 105°C for a set period), and then re-weighing it after it has cooled in a desiccator. The difference in weight before and after drying represents the mass of the volatile components that have evaporated. chemmethod.comajpsonline.com
While LOD is a straightforward and widely used method, it is not specific to water and will also measure the loss of any other volatile impurities or residual solvents present in the this compound sample. biopharminternational.com Therefore, the results from LOD are often considered the "volatile content" rather than purely the moisture content. The conditions for the LOD test, such as temperature and duration, are critical and must be carefully controlled to obtain reproducible results. ajpsonline.commedcraveonline.com For some pharmaceutical substances, the test is performed in a desiccator over a drying agent like phosphorus pentoxide, sometimes under vacuum. ajpsonline.commedcraveonline.com
| Analytical Method | Principle | Specificity for Water | Key Advantages | Key Disadvantages |
| Karl Fischer Titration | Stoichiometric reaction of water with iodine and sulfur dioxide. | High | High accuracy and precision; can measure very low moisture levels. tandfonline.com | More complex instrumentation and reagents required. |
| Loss on Drying (LOD) | Gravimetric measurement of weight loss upon heating. biopharminternational.com | Low | Simple and cost-effective. | Not specific for water; measures all volatile components. biopharminternational.com |
Purification Protocols for Research-Grade this compound
For research applications, the purity of this compound is paramount to ensure that experimental results are not influenced by contaminants. Commercial grades of this polymer may contain various impurities stemming from the manufacturing process. Therefore, rigorous purification protocols are necessary to obtain research-grade material.
Ion Exchange Purification Methods and Potential Contaminants
Ion exchange chromatography is a common technique employed for the purification of this compound. This method utilizes cation and anion exchange resins to remove ionic impurities. The process typically involves passing a solution of the polymer through a column packed with a strong acid cation exchange resin to convert the sodium salt to its acidic form (polystyrene sulfonic acid). This is followed by neutralization with a sodium hydroxide (B78521) solution to convert it back to the sodium salt form, effectively removing other cationic impurities. Subsequently, passing the solution through an anion exchange resin can remove anionic impurities.
However, the ion exchange process itself can be a source of contamination. The intermediate, polystyrene sulfonic acid, is relatively unstable and can undergo degradation, introducing extraneous species into the final product. tandfonline.com Furthermore, the ion exchange resins can leach small molecules or "condensed" acids, which can contaminate the purified polymer. tandfonline.com
Potential contaminants that may be present in commercial this compound and may need to be removed include:
Inorganic salts: Such as sodium sulfate (B86663) (Na₂SO₄), which can remain from the sulfonation and neutralization steps of the synthesis. akjournals.com
Unreacted monomers and starting materials: Including styrene, divinylbenzene (B73037) (DVB), and ethylvinylbenzene (EVB). akjournals.com Styrene, in particular, is a known carcinogen. akjournals.com
By-products of polymerization: Such as naphthalene. akjournals.com
Surface-active agents: Used during the polymerization process. akjournals.com
These impurities can significantly affect the physicochemical properties of the polyelectrolyte, such as its viscosity and osmotic coefficient. akjournals.com
Dialysis as a Standard Purification Protocol
Dialysis is a widely accepted and reliable method for purifying polymers like this compound, particularly for removing low molecular weight impurities. tandfonline.com This technique is based on the principle of separating molecules in solution by the difference in their rates of diffusion through a semi-permeable membrane.
The process involves placing the this compound solution in a dialysis bag made of a semi-permeable membrane with a specific molecular weight cut-off (MWCO). This bag is then immersed in a large volume of deionized water (the dialysate). The small impurity molecules, such as inorganic salts and unreacted monomers, can pass through the pores of the membrane into the dialysate, while the larger polymer molecules are retained within the bag. The dialysate is changed periodically to maintain a high concentration gradient, ensuring efficient removal of the contaminants.
Given the potential for ion exchange methods to introduce new impurities, simple dialysis is often proposed as a more suitable standard protocol for the purification of primary this compound samples for research purposes. tandfonline.com The effectiveness of the dialysis process can be monitored by measuring the conductivity and UV absorbance of the dialysate; the purification is considered complete when these values match those of the pure solvent and no longer change with subsequent changes of the dialysate. tandfonline.com
| Purification Method | Principle | Contaminants Removed | Potential for Introducing New Contaminants |
| Ion Exchange | Separation based on charge using cation and anion exchange resins. | Ionic impurities, unreacted reagents. | High (degradation of intermediate, leaching from resin). tandfonline.com |
| Dialysis | Separation based on size using a semi-permeable membrane. pharmaguideline.com | Low molecular weight impurities (salts, monomers). | Low |
Stability-Indicating Analytical Methods for Degradation Studies
Stability-indicating analytical methods are crucial for assessing the chemical stability of this compound and for identifying and quantifying its degradation products. These methods are designed to be specific enough to resolve the intact polymer from any potential degradants that may form under various stress conditions.
Forced degradation studies are an essential part of developing and validating such methods. ajpsonline.commedcraveonline.com These studies involve subjecting the this compound to stress conditions more severe than those it would typically encounter during storage and use. The goal is to generate potential degradation products and demonstrate the method's ability to separate and quantify them. Typical stress conditions include:
Acid and Alkali Hydrolysis: Treatment with acidic and basic solutions to assess susceptibility to pH-mediated degradation. pharmaguideline.com
Oxidation: Exposure to oxidizing agents, such as hydrogen peroxide, to evaluate oxidative stability. pharmaguideline.com
Thermal Stress: Heating the solid material or a solution to determine the effect of high temperatures.
Photolytic Stress: Exposing the material to light to assess its photostability.
A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection has been developed for the quantitative analysis of organic impurities in this compound. akjournals.com This method is capable of separating the main compound from potential degradation products and impurities such as styrene, naphthalene, divinylbenzene, and ethylvinylbenzene. akjournals.com The specificity of the method is demonstrated by its ability to resolve these compounds from each other and from any degradants formed during forced degradation studies. akjournals.com
Studies on the ultrasonic degradation of this compound have also been conducted. tandfonline.comtandfonline.com These studies show that the polymer can undergo chain scission when subjected to ultrasonic irradiation, leading to a decrease in its molecular weight. tandfonline.com The degradation process can be monitored by techniques such as online viscometry, and the kinetics can be analyzed using various theoretical models. tandfonline.com It has been observed that the degradation of this compound under ultrasonic irradiation can generate fragment radicals. tandfonline.com
Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are also employed to study the thermal stability and degradation of sulfonated polystyrene. TGA can determine the temperature at which the polymer starts to lose weight due to decomposition, while DSC can identify thermal transitions such as the glass transition temperature and exothermic or endothermic degradation peaks. chemmethod.commdpi.com
| Stress Condition | Potential Degradation Pathway | Analytical Techniques for Monitoring |
| Hydrolysis (Acidic/Basic) | Cleavage of sulfonate groups or polymer backbone. | HPLC-UV akjournals.com |
| Oxidation | Modification of the polymer backbone or aromatic rings. | HPLC-UV akjournals.com |
| Thermal | Polymer chain scission, desulfonation. | TGA, DSC, chemmethod.commdpi.com HPLC-UV akjournals.com |
| Photolytic | Photochemical reactions leading to chain scission or cross-linking. | HPLC-UV akjournals.com |
| Ultrasonic | Mechanical chain scission due to cavitation. tandfonline.com | Viscometry, tandfonline.com Gel Permeation Chromatography (GPC) |
Q & A
Basic Research Questions
Q. What analytical methods are recommended for assessing purity and impurity profiles in sodium polystyrene sulfonate (SPS)?
- Methodological Answer : High-performance liquid chromatography with ultraviolet detection (HPLC-UV) is the gold standard. Key steps include:
- Sample Preparation : Grind tablets (if applicable), dissolve in mobile phase (e.g., acetonitrile/water), and filter through a 0.45-µm membrane to remove particulates .
- Validation : Calibrate using reference standards for target impurities (e.g., styrene, naphthalene). For example, a validated method detected styrene at 0.098–0.128 ppm in commercial SPS samples .
- Parameters : Use a C18 column, isocratic elution, and UV detection at 254 nm for optimal resolution of aromatic impurities .
Q. What are the standard protocols for synthesizing this compound in laboratory settings?
- Methodological Answer :
- Sulfonation : React polystyrene with concentrated sulfuric acid at 80–100°C for 4–6 hours to introduce sulfonic acid groups .
- Neutralization : Treat with sodium hydroxide (NaOH) to convert sulfonic acid to the sodium salt form.
- Purification : Dialyze against deionized water to remove unreacted reagents, followed by lyophilization .
Q. How to ensure reproducibility in pharmacological studies involving SPS?
- Methodological Answer :
- Standardized Materials : Use USP-grade reagents (e.g., sulfonic acid cation-exchange resins) and document lot numbers .
- Experimental Controls : Include buffer-only controls in ion-exchange experiments to account for nonspecific binding .
- Data Reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by publishing raw chromatograms and calibration curves .
Advanced Research Questions
Q. How to resolve discrepancies in impurity profiles across SPS studies?
- Methodological Answer :
- Source Investigation : Compare storage conditions (e.g., exposure to light/heat accelerates styrene degradation) and sample preparation protocols (e.g., filtration methods) .
- Cross-Validation : Replicate studies using identical HPLC conditions and reference standards. For instance, discrepancies in naphthalene levels (0.020 vs. 0.065 ppm) may arise from column aging or mobile phase pH variations .
- Meta-Analysis : Use tools like PRISMA to synthesize data from peer-reviewed studies, highlighting methodological inconsistencies (e.g., detection limits, calibration ranges) .
Q. What strategies optimize the ion-exchange capacity of SPS in experimental setups?
- Methodological Answer :
- Structural Modifications : Increase cross-linking density (e.g., using divinylbenzene) to enhance mechanical stability and cation-binding sites .
- Parameter Optimization : Conduct titration experiments at varying pH (4–8) and ionic strengths (0.1–0.5 M NaCl) to identify optimal exchange conditions .
- Characterization : Use FTIR to confirm sulfonic group integrity and BET analysis for surface area measurement .
Q. How to design experiments investigating SPS’s chelation properties with heavy metals?
- Methodological Answer :
- Binding Studies : Employ inductively coupled plasma mass spectrometry (ICP-MS) to quantify metal ions (e.g., Pb²⁺, Cd²⁺) pre- and post-exposure to SPS .
- Competitive Binding : Test SPS against EDTA in multi-ion solutions to assess selectivity .
- Kinetic Modeling : Fit data to Langmuir isotherms to determine binding affinity and capacity .
Q. How to address conflicting data on SPS’s efficacy in hyperkalemia models?
- Methodological Answer :
- Model Standardization : Use consistent animal models (e.g., nephrectomized rats) and potassium-loading protocols .
- Dose-Response Curves : Compare SPS’s potassium-binding efficiency at 0.5–2.0 g/kg doses across studies .
- Mechanistic Studies : Pair in vivo data with in vitro ion-exchange assays to isolate confounding factors (e.g., gut motility) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
